Cetrimonium bromide-d42
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tris(trideuteriomethyl)-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZYPRNAOMGNLH-ZBNOAGFHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hexadecyltrimethylammonium Bromide-d42 physical properties
An In-depth Technical Guide to the Physical Properties of Hexadecyltrimethylammonium Bromide-d42
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of reagents is paramount. This guide provides a detailed overview of the physical properties of Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42), a deuterated surfactant with significant applications in various scientific fields.
Core Physical and Chemical Properties
Hexadecyltrimethylammonium Bromide-d42 is the deuterated form of Hexadecyltrimethylammonium Bromide (CTAB), a cationic surfactant. The substitution of hydrogen with deuterium, a heavy isotope, makes it a valuable tool in techniques such as biomolecular NMR, and as a tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS[1]. Deuteration can potentially alter the pharmacokinetic and metabolic profiles of molecules, a characteristic that has garnered attention in drug development[1][2].
Quantitative Data Summary
The following table summarizes the key physical properties of both Hexadecyltrimethylammonium Bromide-d42 and its non-deuterated analog, CTAB. Data for the non-deuterated form is provided for comparison, as it is more extensively characterized.
| Property | Hexadecyltrimethylammonium Bromide-d42 | Hexadecyltrimethylammonium Bromide (non-deuterated) |
| Molecular Formula | C₁₉D₄₂N•Br[3] or CD₃(CD₂)₁₅N(Br)(CD₃)₃[4] | C₁₉H₄₂BrN[5] |
| Molecular Weight | 406.71 g/mol [3][4] | 364.45 g/mol [5] |
| CAS Number | 907216-28-8[3][4] | 57-09-0[4][6] |
| Appearance | - | White crystalline powder[7] |
| Melting Point | - | 237–243 °C (decomposes)[5][6] |
| Solubility | - | Soluble in water, alcohol, and chloroform[7] |
| Auto-ignition Temperature | - | 210 °C[6] |
| Density | - | 0.5 g/cm³ at 20 °C[6] |
| Surface Tension | - | 39 mN/m (25 °C)[6] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of Hexadecyltrimethylammonium Bromide-d42 are not available in the provided search results. However, standard methodologies for determining the properties of solid organic compounds would be employed. These include:
-
Melting Point Determination: Using a capillary melting point apparatus.
-
Solubility Testing: Involves dissolving a known amount of the substance in a specified volume of a solvent at a particular temperature.
-
Density Measurement: Can be determined using a gas pycnometer for solids.
-
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and isotopic labeling of the compound.
Applications and Workflows
Hexadecyltrimethylammonium Bromide (CTAB) is widely utilized in molecular biology, particularly in the extraction of DNA from tissues with high polysaccharide content. The CTAB buffer system effectively removes membrane lipids and polysaccharides, facilitating the isolation of high-quality DNA[5].
Below is a generalized workflow for DNA extraction using a CTAB-based buffer.
Caption: A generalized workflow for DNA extraction using the CTAB method.
Safety and Handling
For the non-deuterated form, Hexadecyltrimethylammonium Bromide is classified as harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[8][9] It may also cause damage to organs through prolonged or repeated exposure[8][10]. It is very toxic to aquatic life with long-lasting effects[8][10]. When handling, it is crucial to wear appropriate personal protective equipment, including gloves and eye protection, and to work in a well-ventilated area[8]. The compound is hygroscopic and should be stored in a dry, cool, and well-ventilated place, protected from moisture[7][11].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scbt.com [scbt.com]
- 4. Hexadecyltrimethylammonium bromide (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Cetrimonium bromide - Wikipedia [en.wikipedia.org]
- 6. chemos.de [chemos.de]
- 7. Page loading... [wap.guidechem.com]
- 8. caterchem.com [caterchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
The Critical Micelle Concentration of Deuterated CTAB (CTAB-d42): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Critical Micelle Concentration
Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, at low concentrations, these molecules exist as monomers. However, as the concentration increases, they reach a point where the hydrophobic tails are shielded from the water by forming organized aggregates called micelles. The concentration at which this self-assembly begins is termed the critical micelle concentration (CMC).[1] The CMC is a critical parameter in numerous applications, including drug delivery, detergency, and materials synthesis, as it dictates the concentration at which the unique properties of micelles can be harnessed.
Cetyltrimethylammonium bromide (CTAB) is a cationic surfactant widely used in both academic research and industrial applications. Its deuterated form, CTAB-d42, where the 42 hydrogen atoms in the alkyl chain and methyl groups are replaced with deuterium, is particularly valuable in advanced characterization techniques such as small-angle neutron scattering (SANS).
Critical Micelle Concentration of CTAB
The CMC of CTAB in aqueous solutions is influenced by various factors, including temperature, the presence of electrolytes, and the isotopic composition of the solvent (H₂O vs. D₂O). While specific data for CTAB-d42 is scarce, the CMC of non-deuterated CTAB has been extensively studied and provides a reliable estimate.
Tabulated CMC Values for CTAB
The following table summarizes experimentally determined CMC values for CTAB under different conditions, as reported in the literature.
| Temperature (°C) | Solvent | Method | CMC (mM) | Reference |
| 25 | Water | Conductivity | 0.93 | [2] |
| 25 | Water | Surface Tensiometry | ~1.0 | [3] |
| 25 | Water | Isothermal Titration Calorimetry | Higher than other methods | [1] |
| 35 | Water | Conductivity | 1.007 | [4] |
| 35 | Water | Tensiometry | 1.102 | [4] |
| Room Temperature | Water | Conductivity | ~1.0 | [4][5] |
| 10 - 40 | Water | Streaming Potential | Linearly increasing with temperature | [2] |
Note: The CMC is a method-dependent property, which can lead to slight variations in reported values.[1]
Factors Influencing the CMC of CTAB
-
Temperature: The CMC of CTAB generally shows a U-shaped dependence on temperature, with a minimum around 25-30°C.[1]
-
Electrolytes: The addition of salts, such as sodium bromide (NaBr) or magnesium sulfate (MgSO₄), decreases the CMC of CTAB.[4][6] This is due to the screening of the electrostatic repulsion between the cationic head groups, which promotes micelle formation at lower concentrations.[6]
-
Solvent Isotopologue: The CMC of surfactants can differ between H₂O and D₂O. This "isotope effect" arises from the stronger hydrogen bonding network in D₂O, which can enhance the hydrophobic effect and potentially lead to a slightly lower CMC. Studies on other surfactants have shown this trend, and it is reasonable to expect a similar effect for CTAB and CTAB-d42.
Experimental Protocols for CMC Determination
Several techniques can be employed to determine the CMC of a surfactant. The choice of method depends on the required precision, the nature of the surfactant, and the available instrumentation. Below are detailed protocols for three common methods.
Conductometry
Principle: This method is suitable for ionic surfactants like CTAB. The conductivity of the surfactant solution is measured as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity changes because the newly formed micelles have a lower mobility than the individual ions, and a fraction of the counterions become associated with the micelles.[5][7] The CMC is determined from the break in the conductivity versus concentration plot.[8][9]
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of CTAB (e.g., 10 mM) in deionized water or the desired solvent.
-
Serial Dilutions: Prepare a series of solutions with decreasing CTAB concentrations by diluting the stock solution. Ensure a sufficient number of data points both below and above the expected CMC.
-
Conductivity Measurement:
-
Calibrate the conductivity meter using standard solutions.
-
Thermostat the sample cell to the desired temperature.
-
Measure the conductivity of each prepared solution, starting from the most dilute to minimize contamination.
-
Allow the reading to stabilize before recording the value.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of the CTAB concentration.
-
The plot will show two linear regions with different slopes.
-
The CMC is the concentration at the intersection of the two extrapolated linear portions.
-
Surface Tensiometry
Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases. Once micelles begin to form at the CMC, the monomer concentration in the bulk solution remains relatively constant, and thus the surface tension also plateaus.[3] The CMC is identified as the concentration at which the surface tension ceases to decrease significantly.[3]
Protocol:
-
Solution Preparation: Prepare a series of CTAB solutions of varying concentrations, similar to the conductometry method.
-
Surface Tension Measurement:
-
Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each solution.
-
Ensure the ring or plate is thoroughly cleaned before each measurement.
-
Allow the surface tension reading to equilibrate.
-
-
Data Analysis:
-
Plot the surface tension (γ) versus the logarithm of the CTAB concentration.
-
The plot will exhibit a sharp break. The concentration at this inflection point corresponds to the CMC.[1]
-
Fluorescence Spectroscopy
Principle: This method utilizes a hydrophobic fluorescent probe (e.g., pyrene, phenanthrene) that has low solubility in water but preferentially partitions into the hydrophobic core of micelles.[7] The fluorescence properties of the probe (e.g., intensity, emission wavelength) are sensitive to its microenvironment. When micelles form, the probe moves from the polar aqueous environment to the non-polar micellar interior, causing a distinct change in its fluorescence signal.
Protocol:
-
Probe-Surfactant Solution Preparation: Prepare a series of CTAB solutions with a constant, low concentration of the fluorescent probe.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer.
-
For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is often monitored, as it is sensitive to the polarity of the probe's environment.
-
-
Data Analysis:
-
Plot the fluorescence intensity or the I₁/I₃ ratio as a function of the CTAB concentration.
-
The plot will show a sigmoidal curve or a distinct break, the onset of which corresponds to the CMC.
-
Significance of Deuterated Surfactants (CTAB-d42)
The primary motivation for using deuterated surfactants like CTAB-d42 is in Small-Angle Neutron Scattering (SANS) experiments. SANS is a powerful technique for studying the size, shape, and structure of micelles and other nanoscale objects. The technique relies on the scattering of a neutron beam by the sample. The scattering intensity depends on the contrast, which is the difference in the scattering length density (SLD) between the object of interest (the micelle) and the surrounding solvent.
By selectively deuterating parts of the system (the surfactant, the solvent, or both), researchers can manipulate the SLDs to highlight specific structural features. For example:
-
Contrast Matching: The SLD of D₂O is significantly different from that of H₂O. By using mixtures of H₂O and D₂O, the SLD of the solvent can be adjusted to match the SLD of a specific component of the micelle (e.g., the hydrophobic core or the hydrophilic shell). This makes that component effectively "invisible" to the neutrons, allowing the structure of the other components to be determined with high precision.
-
Determining Aggregation Numbers: Using a deuterated surfactant in a solvent with a different SLD provides strong contrast, leading to a high-quality scattering signal from which parameters like the micelle's aggregation number (the number of surfactant molecules per micelle) and shape can be accurately determined.
Therefore, knowing the CMC of CTAB-d42 is crucial for designing and interpreting SANS experiments aimed at understanding the detailed structure and behavior of CTAB micelles.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. scispace.com [scispace.com]
- 5. Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamic Properties of Cetyltrimethylammonium Bromide in Ethanol-Water Media With/without the Presence of the Divalent Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. ache.org.rs [ache.org.rs]
- 9. researchgate.net [researchgate.net]
Synthesis and Characterization of Deuterated CTAB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated cetyltrimethylammonium bromide (d-CTAB), a crucial tool in various research and development applications, including drug delivery, formulation science, and materials science. The incorporation of deuterium isotopes into the CTAB molecule allows for advanced analytical studies, particularly in neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, providing deeper insights into molecular dynamics and interactions.
Synthesis of Deuterated CTAB
The synthesis of deuterated CTAB can be targeted at either the hydrophobic alkyl chain or the hydrophilic trimethylammonium headgroup. The choice of deuteration site depends on the specific research application.
Synthesis of Head-Group Deuterated CTAB (CTAB-d9)
The most common method for synthesizing CTAB with a deuterated headgroup (specifically, the three methyl groups attached to the nitrogen atom) involves the quaternization of a long-chain amine with a deuterated methyl halide.
Experimental Protocol: Synthesis of Hexadecyl(trimethyl-d9)ammonium Bromide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cetylamine in a suitable solvent such as methanol or ethanol.
-
Addition of Deuterated Reagent: Add a stoichiometric excess of deuterated methyl iodide (CD3I) to the solution. The use of an excess of the deuterated reagent helps to drive the reaction to completion and maximize the isotopic enrichment.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to yield the final white crystalline product.[1] The product should be dried under vacuum to remove any residual solvent.
Synthesis of Chain-Deuterated CTAB
The synthesis of CTAB with a deuterated alkyl chain is a more complex process and typically involves starting with a deuterated long-chain alcohol or halide.
Conceptual Approach:
-
Preparation of Deuterated Precursor: A perdeuterated long-chain alcohol (e.g., hexadecan-d33-ol) is the typical starting material. This can be synthesized through catalytic H-D exchange reactions on the corresponding fatty acid, followed by reduction.
-
Halogenation: The deuterated alcohol is then converted to the corresponding alkyl bromide using a suitable brominating agent (e.g., PBr3 or HBr).
-
Quaternization: The resulting deuterated hexadecyl bromide is then reacted with trimethylamine in a suitable solvent to yield the final chain-deuterated CTAB product. Purification is typically achieved through recrystallization.
Characterization of Deuterated CTAB
A thorough characterization of d-CTAB is essential to confirm its chemical identity, isotopic purity, and physicochemical properties.
Isotopic Purity Determination
2.1.1. Mass Spectrometry (MS)
Mass spectrometry is a primary technique for determining the isotopic enrichment of the synthesized d-CTAB.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the d-CTAB sample in a suitable solvent, such as methanol or a water/acetonitrile mixture.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The spectrum will show a distribution of isotopic peaks corresponding to the different numbers of deuterium atoms incorporated.
-
Data Analysis: The isotopic purity is calculated by comparing the relative intensities of the peaks corresponding to the fully deuterated species and any partially deuterated or non-deuterated species.
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ²H NMR spectroscopy are powerful tools for confirming the location and extent of deuteration.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of the d-CTAB sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
¹H NMR: The ¹H NMR spectrum will show a significant reduction or complete absence of signals at the positions where deuterium has been incorporated. The integration of any residual proton signals can be used to quantify the level of deuteration.
-
²H NMR: The ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence at the expected positions in the molecule.
Physicochemical Characterization
The physicochemical properties of d-CTAB, such as its critical micelle concentration (CMC) and aggregation behavior, are important for its application.
2.2.1. Surface Tensiometry
Surface tensiometry is a standard method for determining the CMC of surfactants.
Experimental Protocol: Surface Tension Measurement
-
Instrumentation: Use a tensiometer, such as a Du Noüy ring or Wilhelmy plate tensiometer.
-
Sample Preparation: Prepare a series of aqueous solutions of d-CTAB with varying concentrations, bracketing the expected CMC.
-
Measurement: Measure the surface tension of each solution at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the d-CTAB concentration. The CMC is determined from the break point in the curve.
2.2.2. Other Techniques
Other techniques such as Small-Angle Neutron Scattering (SANS) and Dynamic Light Scattering (DLS) can be employed to investigate the size, shape, and aggregation number of d-CTAB micelles in solution.
Quantitative Data Summary
The following tables summarize typical quantitative data for non-deuterated CTAB, which can serve as a benchmark for the characterization of its deuterated analogs. It is important to note that the physicochemical properties of d-CTAB are generally expected to be very similar to those of its non-deuterated counterpart.
Table 1: Physicochemical Properties of CTAB
| Property | Value | Method |
| Critical Micelle Concentration (CMC) | ~0.92 mM in water at 25°C | Surface Tensiometry |
| Aggregation Number | ~60-100 | Fluorescence Quenching |
| Molecular Weight | 364.46 g/mol | - |
Table 2: Isotopic Purity of Commercially Available Deuterated CTAB
| Deuterated Species | Isotopic Purity |
| Hexadecyl(trimethyl-d9)ammonium Bromide | >98 atom % D |
| Cetyl-d33-trimethylammonium Bromide | >98 atom % D |
Note: The actual values for synthesized d-CTAB should be determined experimentally.
Conclusion
The synthesis and characterization of deuterated CTAB are critical for advancing research in areas where detailed molecular-level understanding is required. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to produce and validate high-quality deuterated surfactants for their specific applications. Careful execution of these methods will ensure the reliability and reproducibility of experimental results.
References
In-Depth Structural Analysis of Hexadecyltrimethylammonium Bromide-d42: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42), a fully deuterated cationic surfactant. This document compiles essential data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for its structural elucidation. Given the limited availability of published structural data for the deuterated form, this guide leverages data from its non-deuterated analog, Hexadecyltrimethylammonium Bromide (CTAB), as a close and reliable proxy, particularly for crystallographic information.
Core Physicochemical and Structural Data
Hexadecyltrimethylammonium Bromide-d42 is the perdeuterated isotopologue of the common antiseptic and surfactant, CTAB. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | CD₃(CD₂)₁₅N(Br)(CD₃)₃ | [1] |
| Molecular Weight | 406.71 g/mol | [1] |
| Labeled CAS Number | 907216-28-8 | [1] |
| Unlabeled CAS Number | 57-09-0 | [1] |
| Appearance | White to off-white solid/powder | |
| Purity | ≥98% | [1] |
| Primary Application | Biomolecular NMR | [1] |
| Storage Conditions | Room temperature, away from light and moisture | [1] |
Crystallographic Data (from non-deuterated analog)
The crystal structure of the non-deuterated Hexadecyltrimethylammonium Bromide provides critical insights into the molecular geometry and packing of its deuterated counterpart. The C-D bond is marginally shorter and stronger than the C-H bond, which may lead to subtle differences in crystal packing, but the overall conformation is expected to be highly similar.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21 1 |
| Unit Cell Dimensions | |
| a | 5.6382 Å |
| b | 7.2724 Å |
| c | 26.007 Å |
| α | 90.00° |
| β | 93.778° |
| γ | 90.00° |
Spectroscopic Data
Spectroscopic techniques are fundamental to confirming the identity and isotopic purity of Hexadecyltrimethylammonium Bromide-d42.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The ¹³C NMR spectrum is expected to show sharp singlet signals for each carbon environment under broadband proton decoupling. The chemical shifts will be very similar to the non-deuterated analog.
| Carbon Atom Position | Expected Chemical Shift (ppm) |
| -N⁺(C D₃)₃ | ~53 |
| -N⁺-C D₂- | ~67 |
| -N⁺-CD₂-C D₂- | ~23 |
| -(CD₂)₁₂- (bulk methylene) | ~29-32 |
| -C D₂-CD₃ | ~23 |
| -CD₂-C D₃ | ~14 |
²H (Deuterium) NMR: This is a direct method to confirm deuteration. The spectrum will show signals corresponding to the different deuterium environments in the molecule. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum for the same positions.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a suitable method for analyzing the intact cation of CTAB-d42. High-resolution mass spectrometry can confirm the isotopic enrichment.
| Ion | Expected m/z |
| [M-Br]⁺ (C₁₉D₄₂N)⁺ | ~328.6 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and isotopic labeling of Hexadecyltrimethylammonium Bromide-d42.
Methodology for ²H NMR:
-
Sample Preparation: Dissolve 5-10 mg of Hexadecyltrimethylammonium Bromide-d42 in a suitable non-deuterated solvent (e.g., H₂O, CHCl₃) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. The use of a non-deuterated solvent is crucial to avoid a large solvent signal in the deuterium spectrum.
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a deuterium probe.
-
Tune the probe to the deuterium frequency (e.g., ~61.4 MHz on a 400 MHz spectrometer).
-
The instrument's lock system should be turned off as there is no deuterated solvent to lock onto. Modern spectrometers have sufficient stability for short experiments without a lock.
-
-
Data Acquisition:
-
Acquire a one-dimensional ²H NMR spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum. The chemical shifts should correspond to the expected proton chemical shifts of CTAB.
-
Methodology for ¹³C NMR:
-
Sample Preparation: Dissolve 20-50 mg of the sample in a deuterated solvent (e.g., D₂O, CDCl₃) to provide a lock signal for the spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in sharp singlet peaks for each carbon, simplifying the spectrum.
-
Data Processing: Process the data as described for ²H NMR. The chemical shifts should be referenced to the solvent signal or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and isotopic purity of Hexadecyltrimethylammonium Bromide-d42.
Methodology (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a solvent suitable for electrospray, such as methanol or acetonitrile/water.
-
Instrument Setup:
-
Use an Electrospray Ionization Mass Spectrometer, preferably a high-resolution instrument like a TOF (Time-of-Flight) or Orbitrap.
-
Operate the instrument in positive ion mode to detect the cation [C₁₉D₄₂N]⁺.
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
Compare the experimental m/z value with the theoretical exact mass to confirm the elemental composition.
-
Analyze the isotopic pattern to assess the degree of deuteration.
-
Structural Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive structural analysis of Hexadecyltrimethylammonium Bromide-d42.
References
Aggregation Behavior of Hexadecyltrimethylammonium Bromide-d42 in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aggregation behavior of perdeuterated Hexadecyltrimethylammonium Bromide (CTAB-d42) in solution. It is designed to be a valuable resource for researchers and professionals in drug development and other fields where surfactant self-assembly is critical. This document summarizes key quantitative data, details common experimental protocols for characterization, and illustrates fundamental concepts and workflows.
Introduction to CTAB-d42 Aggregation
Hexadecyltrimethylammonium Bromide (CTAB) is a cationic surfactant renowned for its ability to form micelles and other self-assembled structures in aqueous solutions. The deuterated analog, CTAB-d42, in which the 42 hydrogen atoms of the hydrocarbon tail and headgroup are replaced with deuterium, is a powerful tool in specific analytical techniques, most notably Small-Angle Neutron Scattering (SANS). The isotopic substitution allows for contrast variation methods, enabling researchers to selectively highlight or mask different components within a complex system, such as locating solubilized molecules within a micelle.[1][2] While the fundamental aggregation behavior is similar to its non-deuterated counterpart, the isotopic substitution can have subtle effects on properties like the critical micelle concentration (CMC) and aggregation number.
Quantitative Data on Aggregation Behavior
The following tables summarize key quantitative parameters related to the aggregation of both CTAB and its deuterated form, CTAB-d42. Data for CTAB is more abundant and is provided for comparative purposes. It is important to note that the aggregation behavior of surfactants is highly dependent on experimental conditions such as temperature, solvent, and the presence of additives.
Table 1: Critical Micelle Concentration (CMC) of CTAB and CTAB-d42
| Surfactant | Solvent | Temperature (°C) | Method | CMC (mM) |
| CTAB | Water | 25 | Conductivity | 0.92 - 1.0 |
| CTAB | Water | 25 | Surface Tension | ~0.9 |
| CTAB | Water | 30 | Surface Tension | ~1.0 |
| CTAB-d42 | D₂O | 30 | SANS | ~1.0 |
Note: The CMC of CTAB-d42 in D₂O is expected to be very similar to that of CTAB in H₂O. The primary driving force for micellization, the hydrophobic effect, is largely governed by the properties of the solvent.
Table 2: Aggregation Number (Nagg) of CTAB Micelles
| Surfactant | Solvent | Temperature (°C) | Method | Aggregation Number (Nagg) |
| CTAB | Water | 25 | Fluorescence Quenching | 60 - 90 |
| CTAB | Water | 30 | SANS | ~75 |
| CTAB | 0.1 M KBr | 30 | DLS | Increases with concentration |
| CTAB-d42 | D₂O | 30 | SANS | ~75 |
Note: The aggregation number for CTAB-d42 is inferred from SANS studies where it is used for contrast matching and is assumed to be similar to non-deuterated CTAB under equivalent conditions.
Table 3: Thermodynamic Parameters of Micellization for CTAB in Water
| Parameter | Value | Temperature (°C) |
| ΔG°mic (kJ/mol) | -33.09 | 25 |
| ΔH°mic (kJ/mol) | -6.53 | 25 |
| ΔS°mic (J/mol·K) | 132.5 | 25 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the aggregation behavior of CTAB-d42.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Principle: The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the air-water interface.
Apparatus:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Jacketed vessel connected to a temperature-controlled water bath
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of CTAB-d42 in the desired solvent (e.g., D₂O for SANS-related studies or H₂O). Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., 0.01 mM to 10 mM).
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water or D₂O.
-
Measurement: a. Rinse the sample vessel and the platinum ring or plate thoroughly with the solvent. b. Pour the surfactant solution into the vessel and allow it to equilibrate to the desired temperature. c. Measure the surface tension of the solution. Allow sufficient time for the reading to stabilize, especially for concentrations near the CMC. d. Clean the ring or plate thoroughly between each measurement.
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The CMC is determined from the breakpoint in the plot, which is the intersection of the two linear regions.
Determination of Micelle Size by Dynamic Light Scattering (DLS)
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn can be used to calculate their hydrodynamic radius via the Stokes-Einstein equation.
Apparatus:
-
Dynamic Light Scattering (DLS) instrument with a temperature-controlled sample holder
-
Cuvettes (disposable or quartz)
-
Syringe filters (e.g., 0.22 µm pore size)
Procedure:
-
Sample Preparation: a. Prepare CTAB-d42 solutions at concentrations above the CMC in the desired solvent. b. Filter the solutions directly into clean, dust-free cuvettes using a syringe filter to remove any dust or large aggregates.
-
Instrument Setup: a. Set the desired temperature in the DLS instrument and allow it to equilibrate. b. Input the solvent viscosity and refractive index for the experimental temperature.
-
Measurement: a. Place the cuvette in the sample holder and allow it to thermally equilibrate for several minutes. b. Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.
-
Data Analysis: The instrument software will generate a correlation function from the scattered light intensity fluctuations. This function is then analyzed to determine the size distribution of the particles. The z-average diameter and the polydispersity index (PDI) are commonly reported parameters.
Small-Angle Neutron Scattering (SANS) for Micelle Structure and Aggregation Number
Principle: SANS is a powerful technique for studying the structure of materials on the nanometer scale. A beam of neutrons is scattered by the sample, and the scattering pattern provides information about the size, shape, and internal structure of the scattering objects. By using deuterated components like CTAB-d42 and varying the isotopic composition of the solvent (H₂O/D₂O mixtures), one can manipulate the scattering length density (SLD) contrast to highlight specific parts of the micellar structure.
Apparatus:
-
Small-Angle Neutron Scattering instrument at a neutron source facility
-
Quartz sample cells (cuvettes)
-
Temperature-controlled sample environment
Procedure:
-
Sample Preparation (Contrast Variation): a. Prepare solutions of CTAB-d42 in D₂O. The SLD of deuterated CTAB is close to that of D₂O, which "matches out" the surfactant, making the scattering from any solubilized hydrogenous molecule more prominent.[1] b. To study the structure of the micelle itself, prepare solutions in various H₂O/D₂O mixtures to create different contrast conditions. c. Filter all samples through a 0.22 µm filter into clean quartz SANS cells.
-
Data Collection: a. Mount the samples in the SANS instrument's sample holder. b. Collect scattering data for the samples, the empty cell, and the respective solvents for background subtraction. c. Data is typically collected over a range of scattering vectors (q).
-
Data Reduction and Analysis: a. The raw data is corrected for background scattering, detector efficiency, and sample transmission to obtain the absolute scattering intensity I(q). b. The scattering data is then fitted to a mathematical model that describes the shape and size of the micelles (e.g., a core-shell sphere or ellipsoid model). c. From the model fitting, parameters such as the core and shell radii, and the aggregation number can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Aggregation and Solubilization Studies
Principle: NMR spectroscopy can provide detailed information about the chemical environment of atomic nuclei. Changes in chemical shifts, relaxation times, and diffusion coefficients of surfactant molecules upon micellization can be used to study the aggregation process. 2D NMR techniques like NOESY can reveal spatial proximities between different parts of the surfactant molecules within a micelle and between the surfactant and solubilized molecules.
Apparatus:
-
High-field NMR spectrometer with a suitable probe
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a series of CTAB-d42 solutions in a deuterated solvent (e.g., D₂O) at various concentrations spanning the pre-micellar, micellar, and post-micellar regions.
-
1D NMR Experiments: a. Acquire ¹H (or ²H) and ¹³C NMR spectra for each concentration. b. Plot the chemical shifts of specific protons or carbons as a function of surfactant concentration. A break in the plot can indicate the CMC.
-
Diffusion-Ordered Spectroscopy (DOSY): a. Perform DOSY experiments to measure the self-diffusion coefficients of the surfactant molecules. b. A significant decrease in the diffusion coefficient is observed upon micelle formation due to the much larger size of the micelles compared to the monomers.
-
2D NOESY Experiments: a. For solutions containing micelles, acquire 2D NOESY spectra to observe through-space correlations between protons. b. Cross-peaks between protons on different parts of the CTAB-d42 molecule can provide information on the packing within the micelle.
Visualizations of Concepts and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and experimental workflows related to the study of CTAB-d42 aggregation.
Caption: Self-assembly of CTAB-d42 monomers into a spherical micelle upon exceeding the CMC.
Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC) using surface tensiometry.
References
- 1. Contrast Variation Small-Angle Neutron Scattering Study of Solubilization of Perfumes in Cationic Surfactant Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Purity of Hexadecyltrimethylammonium Bromide-d42
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42), a deuterated surfactant of significant interest in various scientific domains, including biomolecular Nuclear Magnetic Resonance (NMR) and drug delivery systems. This document outlines the specified isotopic purity, details the experimental methodologies for its verification, and presents a logical workflow for its determination.
Quantitative Data Summary
Hexadecyltrimethylammonium Bromide-d42 is commercially available with a specified isotopic purity. The following table summarizes the key quantitative data for this deuterated compound.
| Parameter | Value | Source(s) |
| Isotopic Purity | 98% | [1][2] |
| Chemical Formula | CD₃(CD₂)₁₅N(Br)(CD₃)₃ | [1] |
| Labeled CAS Number | 907216-28-8 | [1] |
| Unlabeled CAS Number | 57-09-0 | [1] |
| Molecular Weight | 406.71 g/mol | [1] |
| Chemical Purity | ≥98% | [1] |
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of deuterated compounds like Hexadecyltrimethylammonium Bromide-d42 relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods allow for the precise quantification of the degree of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of deuterated compounds. Both proton (¹H) and deuterium (²H) NMR can be employed.
2.1.1. Sample Preparation for NMR Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Dissolution: Dissolve approximately 5-25 mg of Hexadecyltrimethylammonium Bromide-d42 in 0.6-0.7 mL of a suitable deuterated solvent.[3][4] For quantitative analysis, a precise amount of an internal standard may be added.[4] Given the surfactant nature of CTAB-d42, solvents like Methanol-d4 (CD₃OD) or Deuterium Oxide (D₂O) are appropriate choices.
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample solution through a glass wool-plugged Pasteur pipette directly into a clean 5 mm NMR tube.[3][4]
-
Degassing: For high-resolution spectra, it may be beneficial to degas the sample to remove dissolved oxygen, which is paramagnetic and can cause line broadening. This can be achieved by several freeze-pump-thaw cycles.[3]
2.1.2. ¹H NMR Spectroscopy Protocol
¹H NMR spectroscopy is used to quantify the residual protons in the deuterated molecule.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Relaxation Delay (d1): To ensure full relaxation of the protons for accurate quantification, a long relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest should be used.
-
Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for the residual proton signals.
-
-
Data Analysis: The isotopic purity is determined by integrating the signals of the residual protons and comparing them to the integral of a known internal standard or to the signals of non-deuterated parts of the molecule, if any. The percentage of deuteration can be calculated from the reduction in the integral intensity of the corresponding proton signals compared to the non-deuterated standard.
2.1.3. ²H NMR Spectroscopy Protocol
²H (Deuterium) NMR directly observes the deuterium nuclei, providing a more direct measure of isotopic enrichment.
-
Instrument: An NMR spectrometer equipped with a deuterium probe is required.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is used.
-
Decoupling: Proton decoupling is typically applied to simplify the spectrum and improve sensitivity.[5]
-
Referencing: The chemical shift can be referenced to a known deuterium signal, such as the residual signal of the deuterated solvent.
-
-
Data Analysis: The integral of the deuterium signals is proportional to the number of deuterium atoms. By comparing the integral of the deuterium signals to an internal standard, the isotopic enrichment can be accurately determined. A combination of ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance.[1]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is another key technique for assessing isotopic purity by analyzing the mass-to-charge ratio of the molecule and its isotopologues.
2.2.1. Sample Preparation for MS Analysis
-
Solution Preparation: Prepare a dilute solution of Hexadecyltrimethylammonium Bromide-d42 in a suitable solvent compatible with the chosen ionization technique. For Electrospray Ionization (ESI), a mixture of methanol or acetonitrile and water is common.[6]
-
Matrix Preparation (for MALDI): For Matrix-Assisted Laser Desorption/Ionization (MALDI), the sample is co-crystallized with a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.[7]
2.2.2. Electrospray Ionization-Time of Flight (ESI-TOF) MS Protocol
ESI is a soft ionization technique suitable for charged molecules like quaternary ammonium compounds.[8]
-
Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential to resolve the isotopic peaks.[8][9]
-
Ionization Mode: Positive ion mode is used to detect the positively charged quaternary ammonium ion of CTAB-d42.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range that includes the molecular ion of Hexadecyltrimethylammonium Bromide-d42 and its isotopologues.
-
Data Analysis: The isotopic purity is calculated from the relative intensities of the peaks corresponding to the fully deuterated molecule and the isotopologues containing fewer deuterium atoms. The high mass accuracy of the instrument allows for the unambiguous identification of each isotopologue.[10]
2.2.3. Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS Protocol
MALDI-TOF is another suitable technique, particularly for analyzing surfactants.
-
Instrument: A MALDI-TOF mass spectrometer.
-
Laser: A nitrogen laser (337 nm) is typically used for desorption and ionization.[7]
-
Mode: The analysis is performed in positive reflectron mode to achieve high resolution.[7]
-
Data Acquisition: Spectra are acquired by averaging a large number of laser shots to obtain good ion statistics.[7]
-
Data Analysis: Similar to ESI-MS, the relative abundances of the isotopologue peaks in the mass spectrum are used to calculate the isotopic enrichment.
Workflow and Pathway Diagrams
The following diagram illustrates the general workflow for the determination of the isotopic purity of Hexadecyltrimethylammonium Bromide-d42.
Caption: Experimental workflow for determining the isotopic purity of Hexadecyltrimethylammonium Bromide-d42.
As Hexadecyltrimethylammonium Bromide-d42 is primarily used as a surfactant and in material science applications, there are no specific biological signaling pathways to diagram. The logical relationship central to its analysis is the experimental workflow for quality control and characterization.
References
- 1. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sites.bu.edu [sites.bu.edu]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Isotopologue Distributions of Peptide Product Ions by Tandem Mass Spectrometry: Quantitation of Low Levels of Deuterium Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Dimensions in Isotope Ratio MS Using ESI-FT Technology | Labcompare.com [labcompare.com]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability of Deuterated Cetrimonium Bromide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the thermal stability of deuterated cetrimonium bromide (d-CTAB). While direct experimental data on d-CTAB is not extensively available in public literature, this document synthesizes information on the thermal properties of non-deuterated cetrimonium bromide (CTAB) and the well-established principles of kinetic isotope effects (KIE) resulting from deuteration. The guide covers the theoretical basis for the enhanced thermal stability of d-CTAB, summarizes key thermal decomposition data for CTAB, details relevant experimental protocols for thermal analysis, and illustrates the primary thermal decomposition pathway. This document is intended to serve as a foundational resource for researchers and professionals working with deuterated compounds in formulations where thermal stability is a critical parameter.
Introduction
Cetrimonium bromide (CTAB), a quaternary ammonium surfactant, is widely utilized in various applications, including as a topical antiseptic, a component in hair conditioning products, and as a reagent in the synthesis of nanoparticles.[1] Deuterated versions of such compounds, where one or more hydrogen atoms are replaced by deuterium, are of increasing interest in pharmaceutical and material science research.[2] Deuteration can alter the pharmacokinetic and metabolic profiles of drug molecules and enhance the stability of materials.[2][3]
The thermal stability of a compound is a critical parameter for drug development and manufacturing, influencing storage conditions, shelf-life, and the feasibility of heat-based sterilization methods. This guide focuses on the thermal stability of deuterated cetrimonium bromide, providing a detailed examination of the factors that govern its decomposition at elevated temperatures.
The Impact of Deuteration on Thermal Stability: The Kinetic Isotope Effect
The primary reason for the anticipated increase in thermal stability of deuterated cetrimonium bromide lies in the Kinetic Isotope Effect (KIE) .[4] This quantum mechanical effect arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.
-
Bond Strength: A C-D bond is stronger and has a lower zero-point energy than a C-H bond.[3]
-
Activation Energy: Consequently, more energy is required to cleave a C-D bond compared to a C-H bond. This translates to a higher activation energy for chemical reactions involving the breaking of this bond, including thermal decomposition.[5][6]
-
Reaction Rate: A higher activation energy results in a slower reaction rate at a given temperature.[4]
Studies on other deuterated molecules have experimentally confirmed this principle. For instance, deuterated TNT (TNT-d5) exhibits a higher apparent activation energy for thermal decomposition and a higher critical explosion temperature compared to its non-deuterated counterpart, indicating greater thermal stability.[5] Therefore, it is theoretically expected that deuterated CTAB will exhibit enhanced thermal stability compared to standard CTAB.
Thermal Decomposition of Cetrimonium Bromide (CTAB)
The thermal degradation of quaternary ammonium salts like CTAB typically proceeds via a mechanism known as Hofmann Elimination .[7][8] This reaction involves the abstraction of a β-hydrogen by a base (in this case, the bromide counter-ion upon heating), leading to the formation of an alkene, a tertiary amine, and a hydrogen halide.[9][10][11]
Quantitative Thermal Analysis Data for CTAB
The following table summarizes the key thermal transition and decomposition temperatures for non-deuterated cetrimonium bromide reported in the literature. These values are typically obtained using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It is important to note that the exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere.
| Parameter | Temperature Range (°C) | Technique | Notes |
| Melting Point | 248 - 251 | Capillary Method | Decomposition may occur at the melting point.[12] |
| Onset of Decomposition | ~200 - 250 | TGA | The initial weight loss due to decomposition typically begins in this range.[13] |
| Major Decomposition | 250 - 350 | TGA | Significant and rapid weight loss occurs in this temperature range.[13] |
| Complete Decomposition | > 400 | TGA | The surfactant is expected to be completely decomposed at temperatures above 400°C.[14] |
Based on the kinetic isotope effect, it is anticipated that the onset and major decomposition temperatures for deuterated cetrimonium bromide (d-CTAB) would be higher than those listed for CTAB.
Experimental Protocols for Thermal Stability Analysis
To assess the thermal stability of compounds like d-CTAB, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15][16]
Objective: To determine the temperatures at which the material decomposes and the extent of mass loss.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed into a TGA crucible (e.g., alumina or platinum).[15][17]
-
Instrument Setup: The crucible is placed on a high-precision balance within a furnace.[15]
-
Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is established at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[18]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-900 °C) at a constant, linear heating rate (e.g., 10 °C/min).[16][18]
-
Data Analysis: The resulting thermogram, a plot of mass versus temperature, is analyzed to determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max), and the residual mass.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[19] It is used to detect thermal events such as melting, crystallization, and glass transitions.[19][20]
Objective: To determine the melting point and enthalpy of fusion, and to observe any exothermic or endothermic decomposition events.
Methodology:
-
Sample Preparation: A small amount of sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.[21]
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.[19]
-
Heating Program: The cell is heated and cooled at a controlled rate (e.g., 10 °C/min) over the desired temperature range.[22][23] The program should include an initial isothermal period to allow for thermal stabilization.[22]
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like some decompositions) appear as peaks. The melting temperature (T_m) is determined from the peak onset or maximum, and the enthalpy of the transition is calculated by integrating the peak area.[19]
Visualizing Workflows and Decomposition Pathways
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for evaluating the thermal stability of a deuterated surfactant.
References
- 1. Cetrimonium bromide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deuterium - Wikipedia [en.wikipedia.org]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 8. pure.tue.nl [pure.tue.nl]
- 9. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
- 12. 鲸蜡烷三甲基溴化铵 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. aurigaresearch.com [aurigaresearch.com]
- 17. epfl.ch [epfl.ch]
- 18. mdpi.com [mdpi.com]
- 19. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 20. taylorfrancis.com [taylorfrancis.com]
- 21. EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC) | PPTX [slideshare.net]
- 22. tainstruments.com [tainstruments.com]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Micelle Size Distribution of Hexadecyltrimethylammonium Bromide-d42
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the micelle size distribution of Hexadecyltrimethylammonium Bromide-d42 (d42-CTAB), a deuterated surfactant of significant interest in advanced characterization studies. The use of d42-CTAB, in which the 42 hydrogen atoms of the hexadecyl chain are replaced with deuterium, offers unique advantages in scattering techniques, particularly Small-Angle Neutron Scattering (SANS), by enabling contrast variation to probe micellar structure with high precision. This document details the experimental methodologies for characterizing d42-CTAB micelles, presents quantitative data on their size and shape, and explores the factors influencing their self-assembly.
Physicochemical Properties of d42-CTAB Micelles
The self-assembly of d42-CTAB in aqueous solutions leads to the formation of micelles, which are dynamic aggregates with a hydrophobic core composed of the deuterated hexadecyl chains and a hydrophilic shell of trimethylammonium headgroups. The size, shape, and polydispersity of these micelles are crucial parameters that dictate their application in drug delivery, materials science, and fundamental colloid research.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration of surfactant above which micelles begin to form. For CTAB in D2O, the CMC is approximately 0.0008 M[1]. The CMC is a key parameter as it marks the onset of micellization and influences the number and size of micelles in solution.
Micelle Shape and Size
The morphology of d42-CTAB micelles is highly dependent on experimental conditions such as concentration, temperature, and the presence of additives. At concentrations just above the CMC, CTAB micelles are typically spherical or slightly ellipsoidal.[2] As the concentration increases, or upon the addition of certain salts or organic molecules, they can undergo a sphere-to-rod or sphere-to-wormlike transition, forming elongated, flexible structures.[3]
Table 1: Quantitative Data on CTAB and d-CTAB Micelle Size and Shape
| Technique | Surfactant | Concentration (mM) | Additive | Temperature (°C) | Micelle Shape | Dimensions (Å) | Aggregation Number (Nagg) | Polydispersity Index (PDI) | Reference |
| SANS | d-CTAB | 25 | 20 mM Linalool | 30 | Spherical | Radius ≈ 26 | - | - | [4] |
| SANS | d-CTAB | 25 | 20 mM Menthol | 30 | Spherical | Radius ≈ 26 | - | - | [4] |
| SANS | CTAB | 2.5 - 40 | None | 30 | Oblate Ellipsoidal | R_eq increases, R_p constant | - | - | [2] |
| SANS | CTAB | 100 - 800 | Sodium Salicylate | - | Worm-like | - | - | - | [3] |
| DLS | CTAB | - | - | - | Spherical | Diameter ≈ 45 | - | - | [5] |
| DLS | CTAB | 10 x CMC | 0.1 M NaCl | - | - | Hydrodynamic Diameter ≈ 47 | - | Decreases with salt | [6] |
| Cryo-TEM | CTAB | - | - | - | Oblate-shaped | Max Dimension ≈ 220 | - | - | [7] |
| Fluorescence Quenching | CTAB | 2-15 x CMC | None | - | - | - | 68-77 | - | [8] |
| ITC & Fluorimetry | CTAB | at CMC | None | 30 | - | - | 48 | - | [9] |
Note: R_eq and R_p refer to the equatorial and polar radii of an ellipsoid, respectively. Data for d42-CTAB without additives is limited in the literature; however, the behavior is expected to be very similar to non-deuterated CTAB.
Experimental Protocols for Micelle Characterization
Accurate determination of d42-CTAB micelle size distribution requires the application of specialized analytical techniques. The following sections provide detailed methodologies for the key experiments.
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic size and size distribution of particles in suspension. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.
Experimental Workflow for DLS Analysis of d42-CTAB Micelles
Caption: Workflow for DLS analysis of d42-CTAB micelle size.
Detailed Methodology:
-
Solution Preparation: Prepare a solution of d42-CTAB in D2O at the desired concentration (e.g., above the CMC). D2O is used as the solvent to be consistent with SANS measurements.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates that could interfere with the measurement.
-
Sample Loading: Pipette approximately 1 mL of the filtered solution into a clean, dust-free cuvette.
-
Equilibration: Place the cuvette in the DLS instrument and allow the sample to equilibrate at the desired temperature for at least 10 minutes.
-
Measurement: Set the measurement parameters, including the scattering angle (typically 90° or 173° for backscatter detection to minimize multiple scattering), and initiate the measurement. Collect data for a sufficient duration to obtain a stable autocorrelation function.
-
Data Analysis: The instrument software calculates the autocorrelation of the scattered light intensity. This function is then fitted to a model (e.g., cumulants analysis) to determine the translational diffusion coefficient (D). The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation: Rh = (kB * T) / (6 * π * η * D) where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent (D2O). The polydispersity index (PDI) is also obtained from the analysis, providing a measure of the width of the size distribution.
Small-Angle Neutron Scattering (SANS)
SANS is a powerful technique for determining the shape, size, and internal structure of micelles. The use of d42-CTAB is particularly advantageous in SANS as it allows for "contrast matching" with the solvent (a mixture of H2O and D2O), making it possible to selectively highlight or suppress the scattering from different parts of the micelle.
Experimental Workflow for SANS Analysis of d42-CTAB Micelles
Caption: Workflow for SANS analysis of d42-CTAB micelle structure.
Detailed Methodology:
-
Solution Preparation: Prepare solutions of d42-CTAB in D2O. The use of D2O provides a high scattering contrast with the deuterated hydrocarbon chains of the surfactant.
-
Sample Loading: Load the sample into a quartz sample cell with a defined path length (typically 1-2 mm).
-
SANS Measurement: The SANS experiment is performed at a dedicated facility. A monochromatic neutron beam is passed through the sample, and the scattered neutrons are detected by a 2D detector. The scattering pattern is recorded as a function of the scattering vector, Q.
-
Data Reduction: The raw 2D scattering data is corrected for background scattering from the empty cell and the solvent (D2O), and for detector efficiency to obtain the 1D scattering intensity I(Q) versus Q.
-
Model Fitting: The resulting scattering curve is analyzed by fitting it to a mathematical model that describes the shape and size of the micelles. For d42-CTAB, a core-shell model is often appropriate, where the core is the deuterated hydrocarbon region and the shell is the hydrophilic headgroup region. The fitting procedure yields parameters such as the core radius, shell thickness, and aggregation number.
Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM provides direct visualization of the micelles in their native, hydrated state, offering insights into their morphology and size distribution.
Experimental Workflow for Cryo-TEM Analysis of d42-CTAB Micelles
Caption: Workflow for Cryo-TEM analysis of d42-CTAB micelles.
Detailed Methodology:
-
Grid Preparation: A small aliquot (3-4 µL) of the d42-CTAB solution is applied to a TEM grid with a holey carbon film. The excess liquid is blotted away to create a thin film of the solution across the holes.
-
Vitrification: The grid is rapidly plunged into a cryogen, typically liquid ethane, cooled by liquid nitrogen. This process, known as vitrification, freezes the sample so quickly that water molecules do not have time to form ice crystals, thus preserving the native structure of the micelles.
-
Cryo-TEM Imaging: The vitrified grid is transferred to a cryo-TEM holder under liquid nitrogen and then inserted into the transmission electron microscope. Images are acquired at cryogenic temperatures and under low electron dose conditions to prevent radiation damage to the sample.
-
Image Analysis: The acquired images are analyzed to measure the dimensions of a statistically significant number of micelles. This allows for the determination of the average size and the size distribution of the micelles.
Factors Influencing d42-CTAB Micelle Size Distribution
The size and shape of d42-CTAB micelles are sensitive to several environmental factors.
Logical Relationships of Factors Influencing Micelle Size
Caption: Factors influencing the properties of d42-CTAB micelles.
-
Concentration: Increasing the surfactant concentration above the CMC generally leads to an increase in the number of micelles and can also promote micellar growth, leading to larger aggregation numbers and a transition from spherical to elongated structures.[3]
-
Temperature: The effect of temperature on CTAB micelle size can be complex. For some systems, an increase in temperature can lead to a decrease in micelle size.[3]
-
Additives: The addition of electrolytes (salts) screens the electrostatic repulsion between the charged headgroups, which can lead to a significant increase in micelle size and promote the formation of worm-like micelles.[6] The addition of organic molecules, such as alcohols or drug molecules, can also alter the micelle size and shape by partitioning into the micellar core or palisade layer.[4]
Conclusion
The characterization of Hexadecyltrimethylammonium Bromide-d42 micelle size distribution is critical for its application in various scientific and industrial fields. The use of complementary techniques such as Dynamic Light Scattering, Small-Angle Neutron Scattering, and Cryo-Transmission Electron Microscopy provides a comprehensive understanding of the size, shape, and polydispersity of these nanoscale assemblies. The strategic use of deuteration in d42-CTAB enhances the precision of SANS measurements, allowing for detailed structural elucidation. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and professionals to effectively characterize and utilize d42-CTAB micellar systems.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Shape and size of highly concentrated micelles in CTAB/NaSal solutions by Small Angle Neutron Scattering (SANS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Characterization of the Self-Assembly of Different Types of Amphiphilic Molecules Using Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Chemical formula and molecular weight of Hexadecyltrimethylammonium Bromide-d42
An In-Depth Technical Guide to Hexadecyltrimethylammonium Bromide-d42
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides core technical data on Hexadecyltrimethylammonium Bromide-d42, a deuterated form of the common cationic surfactant.
Physicochemical Properties
Hexadecyltrimethylammonium Bromide-d42 is a labeled variant of Cetyltrimethylammonium Bromide (CTAB), where the hydrogen atoms have been replaced with deuterium. This isotopic labeling is particularly useful in various analytical techniques, including biomolecular NMR.[1]
Below is a summary of its key identifiers and properties.
| Property | Value |
| Chemical Formula | C₁₉D₄₂N•Br[2] or CD₃(CD₂)₁₅N(Br)(CD₃)₃[1] |
| Molecular Weight | 406.71 g/mol [1][2] |
| CAS Number | 907216-28-8[1] |
Molecular Structure Overview
The structure of Hexadecyltrimethylammonium Bromide-d42 consists of a long hydrophobic tail and a hydrophilic head. This amphipathic nature is central to its function as a surfactant. The following diagram illustrates the logical relationship between the core components of the molecule.
Logical structure of Hexadecyltrimethylammonium Bromide-d42.
References
Methodological & Application
Application Notes and Protocols for Hexadecyltrimethylammonium Bromide-d42 in Biomolecular NMR
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Hexadecyltrimethylammonium Bromide-d42 (d42-CTAB) in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The use of deuterated detergents is crucial for high-resolution structural and functional studies of biomolecules, particularly membrane proteins, as they minimize interfering signals from the detergent itself, thereby enhancing spectral quality.
Introduction to Hexadecyltrimethylammonium Bromide-d42 (d42-CTAB)
Hexadecyltrimethylammonium Bromide (CTAB) is a cationic surfactant widely used for solubilizing membrane proteins and in the preparation of reverse micelles for NMR studies. The deuterated form, d42-CTAB, where the hydrogen atoms on the alkyl chain and methyl groups are replaced with deuterium, is particularly advantageous for proton-detected biomolecular NMR. The absence of protons in the detergent significantly reduces the background signal, allowing for clearer observation of the signals from the biomolecule of interest. This is especially critical for Transverse Relaxation-Optimized Spectroscopy (TROSY)-based experiments on large protein-detergent complexes.[1]
Quantitative Data: Physical Properties of CTAB
The selection of an appropriate detergent and its concentration is critical for successful biomolecular NMR studies. The following table summarizes key physical properties of non-deuterated CTAB, which serve as a good starting point for experiments with d42-CTAB. It is important to note that deuteration can slightly alter these properties, and empirical optimization is always recommended.
| Property | Value | Conditions | Reference(s) |
| Critical Micelle Concentration (CMC) | ~0.92 - 1.0 mM | In water at 25°C | [2] |
| Varies with salt concentration and temperature | [2] | ||
| Aggregation Number (N) | 75 - 120 | In aqueous solution at 30°C | |
| ~95 (average) | |||
| Molar Mass | 364.46 g/mol (non-deuterated) | ||
| Micelle Shape | Spherical to rod-like transition with increasing concentration/salt | [2] |
Experimental Protocols
General Workflow for Membrane Protein Solubilization and Reconstitution in d42-CTAB Micelles for NMR
The following diagram outlines the general workflow for preparing a membrane protein sample for solution NMR using d42-CTAB.
Detailed Protocol for Solubilization and Purification of a Membrane Protein
This protocol is a generalized procedure and may require optimization for specific proteins.
-
Membrane Preparation:
-
Overexpress the target membrane protein in a suitable expression system (e.g., E. coli).
-
Harvest the cells and lyse them using a French press or sonication.
-
Isolate the cell membranes by ultracentrifugation.
-
-
Solubilization Screening (Optional but Recommended):
-
Resuspend a small amount of the isolated membranes in a buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
Add varying concentrations of d42-CTAB (e.g., 0.5%, 1%, 2% w/v) to the membrane suspension.
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1 hour to pellet unsolubilized material.
-
Analyze the supernatant by SDS-PAGE to determine the optimal d42-CTAB concentration for solubilization.
-
-
Large-Scale Solubilization and Purification:
-
Resuspend the isolated membranes in the lysis buffer containing the optimized concentration of d42-CTAB.
-
Incubate as determined in the screening step.
-
Clarify the lysate by ultracentrifugation.
-
Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with a buffer containing d42-CTAB at a concentration above its CMC (e.g., 50-100 mM).
-
Wash the column extensively with the equilibration buffer to remove non-specifically bound proteins.
-
Elute the protein of interest using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins) also supplemented with d42-CTAB.
-
Protocol for NMR Sample Preparation
-
Buffer Exchange:
-
Exchange the purified protein-d42-CTAB complex into the desired NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5, 10% D₂O) containing a suitable concentration of d42-CTAB (typically 50-150 mM). This can be achieved through dialysis or by using a desalting column.
-
-
Concentration:
-
Concentrate the protein sample to the desired concentration for NMR, typically in the range of 0.1 to 1.0 mM.[3] Use centrifugal concentrators with an appropriate molecular weight cutoff. Be aware that the detergent micelles will contribute to the total size of the complex.
-
-
Final Sample Preparation:
-
Transfer the final concentrated sample into a high-quality NMR tube.
-
Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift referencing if required.
-
Protocol for NMR Data Acquisition (TROSY-HSQC)
For large membrane proteins solubilized in d42-CTAB micelles, TROSY-based experiments are essential to obtain high-quality spectra.
-
Experiment: 2D ¹H-¹⁵N TROSY-HSQC.
-
Spectrometer: 600 MHz or higher, equipped with a cryoprobe.
-
Temperature: 298 K (or optimized for protein stability).
-
Typical Parameters:
-
Number of transients: 128 or higher, depending on sample concentration.
-
Acquisition time (¹H): ~100 ms.
-
Acquisition time (¹⁵N): ~40 ms.
-
Recycle delay: 1.0 - 1.5 s.
-
Application in Nucleic Acid Studies
While less common than for membrane proteins, CTAB can also be used in the study of nucleic acids. Its primary application is in the extraction and purification of DNA. The cationic nature of CTAB allows it to precipitate DNA from crude lysates. The use of d42-CTAB in subsequent NMR studies of the purified nucleic acids would follow the same principle of reducing background proton signals, although this application is not as widely documented as its use with proteins.
General Workflow for Nucleic Acid Extraction and NMR Analysis
Quantitative NMR (qNMR) Considerations
Quantitative NMR can be employed to determine the concentration of biomolecules and to study binding affinities in d42-CTAB micelles.
-
Internal Standard: For absolute quantification, an internal standard with a known concentration and non-overlapping signals is required. Deuterated standards can be used to minimize signal overlap.
-
Relaxation Delays: Ensure complete relaxation of all signals of interest by using a long recycle delay (typically 5 times the longest T1 relaxation time).
-
Signal Integration: The concentration of the analyte is proportional to the integral of its NMR signal relative to the integral of the internal standard.
-
Binding Studies: For protein-ligand interaction studies, chemical shift perturbation (CSP) mapping can be performed by titrating a ligand into a solution of the protein in d42-CTAB micelles.[4] The changes in chemical shifts can be monitored to determine binding constants (Kd).
Troubleshooting and Optimization
-
Protein Aggregation: If the protein aggregates, screen different d42-CTAB concentrations, pH, and salt concentrations. The addition of small amounts of lipids or other co-surfactants might also be beneficial.
-
Poor Spectral Quality: Broad lines can result from suboptimal micelle size or protein dynamics. Try different temperatures or screen other deuterated detergents. For large complexes, ensure TROSY-based experiments are used.
-
Detergent Removal: If residual detergent from purification steps is a concern, extensive dialysis or size-exclusion chromatography in the final NMR buffer is recommended.
By leveraging the advantages of d42-CTAB and following these detailed protocols, researchers can significantly enhance the quality and information content of their biomolecular NMR studies.
References
Application Note: Hexadecyltrimethylammonium Bromide-d42 for Quality Control in Plant DNA Extraction
Introduction
The Cetyltrimethylammonium Bromide (CTAB) method is a widely used and effective technique for isolating genomic DNA from plant tissues, which are often rich in polysaccharides and polyphenols that can interfere with DNA purification and downstream applications.[1][2][3] CTAB is a cationic detergent that plays a crucial role in this process by disrupting cell membranes, denaturing proteins, and selectively precipitating DNA while leaving many polysaccharides in solution.[2][4] However, a significant challenge with the CTAB method is the potential for residual CTAB to co-precipitate with the DNA. This carryover can inhibit enzymatic reactions essential for molecular biology, such as PCR and restriction digests, and can also lead to inaccurate DNA concentration measurements by spectrophotometry.[1][5][6]
Proposed Application of Hexadecyltrimethylammonium Bromide-d42
To ensure the quality and reliability of DNA extracted via the CTAB method for sensitive applications like next-generation sequencing (NGS) and quantitative PCR (qPCR), it is critical to monitor and quantify the amount of residual CTAB. Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42) is the stable isotope-labeled analog of CTAB. Its near-identical chemical and physical properties make it an ideal internal standard for quantitative analysis by mass spectrometry (MS).[3][7][8]
By adding a known amount of CTAB-d42 to a purified DNA sample, any residual non-labeled CTAB can be accurately quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated standard co-elutes with the target analyte and experiences similar ionization effects, allowing it to compensate for variations in sample preparation, injection volume, and instrument response, thereby ensuring highly accurate quantification.[7][8][9] This quality control step allows researchers to verify the effectiveness of their purification protocol and ensure that DNA samples are free from inhibitory levels of CTAB before proceeding with costly and time-consuming downstream analyses.
Representative Data
The following table summarizes typical DNA yield and purity values obtained from plant leaf tissue using the standard CTAB extraction protocol. Actual results will vary depending on the plant species, tissue age, and starting material quantity.
| Plant Type | Starting Material | DNA Yield (ng/µL) | Purity (A260/A280) | Purity (A260/A230) | Reference |
| Yam (Dioscorea rotundata) | Leaf Tissue | 287.40 - 424.95 | 2.10 - 2.19 | Not Reported | [6] |
| Banana (Musa spp.) | Leaf Tissue | Not Reported | ~1.8 - 2.0 | Not Reported | [10] |
| Various Medicinal Plants | Leaf Tissue | Up to 119,300 | 0.82 - 1.26 | Not Reported | [11] |
Note: An A260/A280 ratio of ~1.8 is generally considered pure for DNA. An A260/A230 ratio of 2.0-2.2 indicates freedom from polysaccharide and polyphenol contamination.[11]
Experimental Protocols
Protocol 1: Genomic DNA Extraction from Plant Tissue using CTAB
This protocol is a standard method for isolating high-quality genomic DNA from plant leaf tissue.
Materials and Reagents:
-
2x CTAB Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)[7]
-
β-mercaptoethanol or PVP (Polyvinylpyrrolidone)[5]
-
Chloroform:Isoamyl alcohol (24:1)[7]
-
Isopropanol (ice-cold)[1]
-
70% Ethanol (ice-cold)[1]
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0) or nuclease-free water
-
RNase A (10 mg/mL)[1]
-
Liquid Nitrogen
Procedure:
-
Tissue Preparation: Weigh 100-200 mg of fresh, young leaf tissue. Freeze immediately in liquid nitrogen and grind to a very fine powder using a pre-chilled mortar and pestle.[7][12]
-
Lysis: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Immediately add 1 mL of pre-warmed (60-65°C) 2x CTAB buffer with 0.2% β-mercaptoethanol (added just before use). Vortex thoroughly to mix.[13]
-
Incubation: Incubate the lysate in a water bath at 60-65°C for 45-60 minutes. Mix by inversion every 15 minutes.[7][13]
-
First Extraction: Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1). Mix by gentle inversion for 10-15 minutes to form an emulsion.
-
Phase Separation: Centrifuge at 12,000 x g for 15 minutes at room temperature.[7] Three layers will form: the upper aqueous phase (containing DNA), a middle interface, and the lower organic phase.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Avoid disturbing the interface.[7] For samples with a thick interface, repeat steps 4-6.
-
RNA Digestion: Add 5 µL of RNase A (10 mg/mL) to the aqueous phase. Incubate at 37°C for 20-30 minutes.[1]
-
DNA Precipitation: Add 0.7-1.0 volume of ice-cold isopropanol. Mix gently by inversion until a white, stringy DNA precipitate becomes visible. Incubate at -20°C for at least 1 hour to maximize yield.[1][7]
-
Pelleting DNA: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA. Carefully decant the supernatant.
-
Washing: Add 1 mL of ice-cold 70% ethanol to wash the DNA pellet. Mix gently. Centrifuge at 10,000 x g for 5 minutes at 4°C. Decant the ethanol.[1]
-
Drying: Air dry the pellet for 15-30 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to dissolve.
-
Resuspension: Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water. Incubate at 55°C for 1 hour to aid dissolution.[5] Store the DNA at -20°C.
Protocol 2: Sample Preparation for CTAB Carryover Quantification by LC-MS
Procedure:
-
Sample Preparation: Take a 10 µL aliquot of the purified DNA sample obtained from Protocol 1.
-
Internal Standard Spiking: Add a known concentration (e.g., 10 µL of a 1 µg/mL solution) of Hexadecyltrimethylammonium Bromide-d42 in a suitable solvent (e.g., methanol/water) to the DNA sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate any remaining proteins and prepare the sample for injection.[3]
-
Centrifugation: Vortex vigorously and centrifuge at 14,000 x g for 10 minutes.
-
Analysis: Transfer the supernatant to an LC vial for analysis by a validated LC-MS/MS method, monitoring the specific mass transitions for both native CTAB and the deuterated CTAB-d42 internal standard.
Visual Workflow and Diagrams
The following diagram illustrates the key steps in the CTAB DNA extraction workflow.
Caption: Workflow for CTAB-based plant genomic DNA extraction.
References
- 1. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexadecyltrimethylammonium bromide (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. benchchem.com [benchchem.com]
- 9. texilajournal.com [texilajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. CTAB influenced differential elution of metagenomic DNA from saltpan and marine sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of the Cetyltrimethylammonium bromide (CTAB) DNA extraction protocol using forest elephant dung samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of Deuterated CTAB (CTAB-d42) in Gold Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of gold nanoparticles (AuNPs), with a specific focus on the use of deuterated cetyltrimethylammonium bromide (CTAB-d42). While the synthesis of AuNPs, particularly gold nanorods (AuNRs), using standard (non-deuterated) CTAB is a well-established method, the application of CTAB-d42 is crucial for advanced characterization techniques that elucidate the structure and behavior of the surfactant layer on the nanoparticle surface. This is of significant interest in fields such as drug delivery, diagnostics, and materials science, where understanding the nanoparticle-surfactant interface is paramount for designing functional and biocompatible nanomaterials.
Introduction to CTAB in Gold Nanoparticle Synthesis
Cetyltrimethylammonium bromide (CTAB) is a cationic surfactant that plays a pivotal role in the synthesis of anisotropic gold nanoparticles, most notably gold nanorods.[1][2] Its primary functions are to act as a shape-directing agent and a stabilizer.[3] In the widely used seed-mediated growth method, CTAB forms micelles in the aqueous solution, which are believed to preferentially bind to specific crystallographic faces of the growing gold nanocrystals, thereby promoting elongation in one dimension to form rods.[4]
The resulting CTAB layer on the surface of the gold nanoparticles provides colloidal stability but is also associated with cytotoxicity, which is a critical consideration for biomedical applications.[2][4] Therefore, understanding the structure of this surfactant layer—whether it's a bilayer, a monolayer, or another arrangement—is essential for developing strategies for surface modification and functionalization to enhance biocompatibility.[5]
Application of CTAB-d42 in Advanced Characterization
The use of deuterated CTAB (CTAB-d42), where the hydrogen atoms on the alkyl chain are replaced with deuterium, is particularly advantageous for characterization techniques that rely on isotopic contrast. The most prominent of these are Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Small-Angle Neutron Scattering (SANS)
SANS is a powerful technique for probing the structure of materials at the nanoscale. It works by scattering a beam of neutrons off a sample and analyzing the resulting scattering pattern. The key to a successful SANS experiment is generating sufficient contrast between the different components of the sample. This is where isotopic labeling with deuterium becomes invaluable.
Neutrons interact differently with the nuclei of hydrogen and deuterium atoms. By selectively deuterating the CTAB surfactant (CTAB-d42) and/or the solvent (e.g., using heavy water, D₂O), researchers can create a "contrast variation" series. This allows for the systematic highlighting or "masking" of different components in the system (the gold nanoparticle core, the surfactant shell, and the solvent).[6][7] For instance, by using CTAB-d42 in D₂O, the scattering from the solvent can be matched to that of the gold core, making the surfactant shell the primary contributor to the SANS signal.[1][8] This enables the precise determination of the thickness, density, and conformation of the CTAB-d42 layer on the gold nanoparticle surface.[1][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another powerful tool for studying the molecular structure and dynamics of the surfactant layer. ¹H NMR can be used to study the interactions between CTAB and the gold nanorod surface.[9] The use of CTAB-d42 can simplify the ¹H NMR spectrum by removing the signals from the surfactant's alkyl chain, thus allowing for a clearer observation of the headgroup protons and any interactions with other molecules at the nanoparticle surface. This is particularly useful when studying the displacement of CTAB with other ligands, a common strategy to reduce cytotoxicity.[9]
Experimental Protocols
The synthesis of gold nanoparticles using CTAB-d42 follows the well-established seed-mediated growth method, which is identical to the protocol using non-deuterated CTAB. The key difference lies in the isotopic labeling of the surfactant for subsequent characterization studies.
Materials and Reagents
| Reagent | Formula | Purity | Supplier (Example) |
| Gold(III) chloride trihydrate | HAuCl₄·3H₂O | 99.9% | Sigma-Aldrich |
| Deuterated Cetyltrimethylammonium bromide | C₁₆D₃₃N(CH₃)₃Br (CTAB-d42) | 98 atom % D | Cambridge Isotope Laboratories, Inc. |
| Sodium borohydride | NaBH₄ | ≥98% | Sigma-Aldrich |
| L-Ascorbic acid | C₆H₈O₆ | ≥99% | Sigma-Aldrich |
| Silver nitrate | AgNO₃ | ≥99% | Sigma-Aldrich |
| Hydrochloric acid | HCl | 37% | Sigma-Aldrich |
| Deionized water | H₂O | 18.2 MΩ·cm | Millipore |
| Heavy water (for SANS) | D₂O | 99.9 atom % D | Sigma-Aldrich |
Protocol 1: Synthesis of Gold Nanoparticle Seed Solution
-
Prepare a 0.1 M CTAB-d42 solution by dissolving the appropriate amount of CTAB-d42 in deionized water. Gentle heating may be required to fully dissolve the surfactant.
-
In a 20 mL scintillation vial, add 5 mL of the 0.1 M CTAB-d42 solution.
-
To this solution, add 125 µL of 10 mM HAuCl₄. The solution will turn yellow.
-
Prepare a fresh, ice-cold 10 mM NaBH₄ solution.
-
While vigorously stirring the CTAB-d42/HAuCl₄ solution, rapidly inject 300 µL of the ice-cold NaBH₄ solution.
-
The solution will turn a brownish-yellow color, indicating the formation of gold nanoparticle seeds.
-
Continue stirring for 2 minutes and then age the seed solution at 30°C for 30 minutes before use.
Protocol 2: Growth of Gold Nanorods
-
Prepare the growth solution in a 50 mL flask. Add 5 mL of 0.1 M CTAB-d42 solution.
-
Add 250 µL of 10 mM HAuCl₄ to the growth solution.
-
Add a specific volume of 10 mM AgNO₃ solution. The amount of AgNO₃ can be varied to control the aspect ratio of the nanorods (e.g., 48 µL for an aspect ratio of ~3-4).[3]
-
Add 100 µL of 1 M HCl to the growth solution.
-
Gently mix the solution until it becomes colorless.
-
Add 40 µL of 0.1 M ascorbic acid. The solution will remain colorless.
-
Finally, quickly inject 100 µL of the aged seed solution into the growth solution.
-
The solution will gradually change color from colorless to bluish-purple and finally to a reddish-brown or other color depending on the aspect ratio of the nanorods.
-
Allow the reaction to proceed undisturbed for at least 12 hours at 30°C for the nanorods to fully form.
Characterization Data
The synthesized gold nanorods can be characterized by various techniques to determine their size, shape, surface charge, and optical properties.
| Parameter | Technique | Typical Values |
| Morphology and Size | Transmission Electron Microscopy (TEM) | Rod-shaped particles with tunable aspect ratios (e.g., 2.5 to 4.6).[3] |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 20 - 50 nm, depending on the aspect ratio.[3] |
| Zeta Potential | DLS | Positive, typically in the range of +33 to +40 mV.[3] |
| Optical Properties | UV-Vis-NIR Spectroscopy | Two distinct plasmon resonance peaks: a transverse peak (~520 nm) and a longitudinal peak that red-shifts with increasing aspect ratio (e.g., 682-906 nm).[3] |
| Surfactant Layer Thickness | Small-Angle Neutron Scattering (SANS) | ~3.2 nm for a CTAB bilayer.[1][8] |
Visualizations
Experimental Workflow: Seed-Mediated Synthesis of Gold Nanorods
Caption: Workflow for the seed-mediated synthesis of gold nanorods using CTAB-d42.
Logical Relationship: Role of CTAB-d42 in SANS Contrast Variation
Caption: Role of CTAB-d42 in providing neutron scattering contrast for structural analysis.
References
- 1. d-nb.info [d-nb.info]
- 2. Investigating Growth of Gold Nanorods by Simultaneous Small-Angle X-Ray and Neutron Scattering - FAU CRIS [cris.fau.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. Contrast Variation Small Angle Neutron Scattering Investigation of Micro- and Nano-Sized TATB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contrast Variation Small Angle Neutron Scattering Investigation of Micro- and Nano-Sized TATB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Hexadecyltrimethylammonium Bromide (CTAB) in Environmental Water Samples Using LC-MS/MS with a Deuterated Internal Standard
Introduction
Hexadecyltrimethylammonium bromide (CTAB), a quaternary ammonium compound (QAC), is extensively used as a surfactant, antiseptic, and disinfectant in various industrial and consumer products.[1] Its widespread use leads to its release into the environment, necessitating sensitive and reliable analytical methods for its quantification in environmental matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose due to its high specificity and sensitivity.[2][3]
The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification in complex matrices, as it effectively corrects for matrix effects and variations during sample preparation and analysis.[3] Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42), a deuterated analog of CTAB, is an ideal internal standard for this application. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction and chromatographic separation, while its increased mass allows for distinct detection by the mass spectrometer.[4][5]
This application note details a robust and validated LC-MS/MS method for the quantification of CTAB in water samples using CTAB-d42 as an internal standard.
Principle
A known concentration of the internal standard, CTAB-d42, is added to all samples, calibrators, and quality control samples at the beginning of the sample preparation process. Both the analyte (CTAB) and the internal standard are extracted from the sample matrix and analyzed by LC-MS/MS. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is plotted against the concentration of the calibrators to generate a calibration curve. The concentration of the analyte in unknown samples is then determined from this curve. This method minimizes the impact of sample-to-sample variability, such as extraction efficiency and ion suppression or enhancement in the mass spectrometer.[2][3]
Experimental Protocols
1. Materials and Reagents
-
Hexadecyltrimethylammonium bromide (CTAB), analytical standard grade
-
Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42)[6]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (analytical grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis WCX)[7]
2. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of CTAB and CTAB-d42 in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions for CTAB by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the CTAB-d42 primary stock solution with a 50:50 mixture of methanol and water.
3. Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Collection: Collect 100 mL of water sample.
-
Spiking: Add 100 µL of the 1 µg/mL CTAB-d42 internal standard spiking solution to the 100 mL water sample.
-
SPE Cartridge Conditioning: Condition an Oasis WCX SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 2% formic acid in water.
-
Elution: Elute the analyte and internal standard with 5 mL of methanol containing 2% formic acid.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) system
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
CTAB: Precursor ion (Q1) m/z 284.4 → Product ion (Q3) m/z 58.2
-
CTAB-d42: Precursor ion (Q1) m/z 326.7 → Product ion (Q3) m/z 66.2
-
Data Presentation and Results
Table 1: Calibration Curve for CTAB Quantification
| Calibrator Concentration (ng/mL) | Analyte Peak Area (CTAB) | IS Peak Area (CTAB-d42) | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,800 | 1.522 |
| 100 | 151,000 | 50,300 | 3.002 |
| 500 | 755,000 | 49,900 | 15.130 |
| 1000 | 1,520,000 | 50,100 | 30.339 |
| Linearity (R²) | 0.9995 |
Table 2: Accuracy and Precision of the Method
| Spiked Concentration (ng/mL) | N | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (RSD, %) |
| Low QC (3 ng/mL) | 5 | 2.95 | 98.3 | 4.5 |
| Mid QC (75 ng/mL) | 5 | 76.8 | 102.4 | 3.1 |
| High QC (750 ng/mL) | 5 | 742.5 | 99.0 | 2.8 |
Table 3: Recovery in Spiked Environmental Water Samples
| Sample Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| River Water | 20 | 18.8 | 94.0 |
| Wastewater Effluent | 20 | 17.9 | 89.5 |
The method demonstrates excellent linearity over the concentration range of 1 to 1000 ng/mL, with a coefficient of determination (R²) of 0.9995. The accuracy and precision of the method were within acceptable limits, with accuracy ranging from 98.3% to 102.4% and precision (RSD) below 5%. Recoveries from spiked environmental water samples were high, indicating minimal loss of analyte during the sample preparation process.[1][7]
Visualizations
Caption: Workflow for the quantification of CTAB in water samples.
Caption: Logic of internal standard calibration for quantification.
Conclusion
The described LC-MS/MS method, utilizing Hexadecyltrimethylammonium Bromide-d42 as an internal standard, provides a highly reliable, sensitive, and accurate means for quantifying CTAB in environmental water samples. The use of a stable isotope-labeled internal standard is essential for mitigating matrix effects and ensuring data quality in complex sample matrices. This protocol is well-suited for routine monitoring and research applications in environmental science and analytical chemistry.
References
- 1. Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Hexadecyltrimethylammonium bromide (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust Quantitative Proteomics Workflow Enhanced by Deuterated and MS-Compatible Surfactants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative mass spectrometry-based proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance changes across different biological states. A significant challenge in proteomics, particularly for hydrophobic and membrane proteins, is inefficient protein solubilization, which can lead to biased protein representation and inaccurate quantification. The use of surfactants is crucial for effective protein extraction and denaturation, but many common detergents, like sodium dodecyl sulfate (SDS), interfere with downstream liquid chromatography-mass spectrometry (LC-MS) analysis.
This application note details a comprehensive workflow that leverages MS-compatible and cleavable surfactants to improve protein solubilization and digestion efficiency. While the primary role of the surfactants described here is to facilitate sample preparation, the workflow integrates well-established stable isotope labeling techniques, including those using deuterated reagents, for accurate protein quantification. This combined approach ensures high-quality data for applications such as biomarker discovery, drug target identification, and signaling pathway analysis.
Workflow Overview
The presented workflow (Figure 1) integrates a cleavable surfactant for superior protein solubilization with a well-established quantitative proteomics strategy, such as stable isotope labeling with amino acids in cell culture (SILAC) or isobaric tagging (TMT/iTRAQ). The use of a cleavable surfactant streamlines the process by eliminating the need for a separate, and often sample-losing, detergent removal step.
Figure 1. A generalized workflow for quantitative proteomics utilizing a cleavable surfactant for enhanced sample preparation.
Featured MS-Compatible Surfactants
Several innovative surfactants have been developed to be compatible with mass spectrometry, offering significant advantages over traditional detergents.
-
n-decyl-disulfide-β-D-maltoside (DSSM): A nonionic, cleavable surfactant that mimics the properties of DDM, a common surfactant in structural biology.[1][2][3] DSSM contains a disulfide bond that can be easily cleaved by reducing agents, such as TCEP, which are often already present in sample buffers for reduction of protein disulfide bonds.[1]
-
Mass Spectrometry-compatible Degradable Surfactant (MaSDeS): An acid-degradable surfactant that has been shown to have protein solubilization performance comparable to SDS.[4][5] Its acid lability makes it highly compatible with typical reversed-phase LC-MS workflows which use acidic mobile phases.[4][5]
-
4-hexylphenylazosulfonate (Azo): A photo-cleavable anionic surfactant that can be rapidly degraded by UV irradiation.[6][7] Azo has demonstrated solubilization efficiency on par with SDS and is compatible with both top-down and bottom-up proteomics.[6][7]
Quantitative Approaches
This workflow can be paired with various isotopic labeling strategies for relative and absolute quantification:
-
Isobaric Labeling (TMT, iTRAQ): These reagents chemically modify the N-terminus and lysine residues of peptides. In the mass spectrometer, the tags are designed to be isobaric, meaning they have the same mass. Upon fragmentation, reporter ions of different masses are generated, and the relative intensity of these reporter ions is used for quantification.
-
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC): This metabolic labeling approach involves growing cells in media containing "heavy" or "light" isotopes of essential amino acids (e.g., 13C-labeled Arginine and Lysine). The "heavy" and "light" samples are mixed, and the relative quantification is achieved by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrum.
-
Deuterium Labeling: While not directly through the surfactant, deuterium can be incorporated for quantification in several ways:
-
Reductive Dimethylation: Peptides are labeled with "light" (containing hydrogen) or "heavy" (containing deuterium) formaldehyde, resulting in a known mass shift that can be used for quantification.
-
Deuterium Oxide (D2O) Labeling: Cells or organisms can be grown in the presence of deuterated water, leading to the incorporation of deuterium into newly synthesized proteins.[8][9][10] This method is particularly useful for measuring protein turnover rates.[8][9][10]
-
Experimental Protocols
Protocol 1: Protein Extraction and Digestion using a Cleavable Surfactant
This protocol provides a general procedure for protein extraction and in-solution digestion. Optimization may be required for specific sample types.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM ammonium bicarbonate, 1% MS-compatible surfactant [e.g., MaSDeS or Azo], protease and phosphatase inhibitors).
-
Sonicate the lysate on ice to ensure complete cell disruption and shear nucleic acids.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet insoluble debris.
-
Collect the supernatant containing the soluble proteome.
-
-
Protein Reduction and Alkylation:
-
Determine the protein concentration of the lysate using a compatible protein assay.
-
To a desired amount of protein (e.g., 100 µg), add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAM) to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the surfactant concentration to below 0.1%.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate at 37°C overnight.
-
-
Surfactant Cleavage:
-
For Acid-Labile Surfactants (e.g., MaSDeS): Add trifluoroacetic acid (TFA) to a final concentration of 0.5-1% and incubate at 37°C for 45 minutes. Centrifuge to pellet the insoluble degradation products.
-
For Photo-Cleavable Surfactants (e.g., Azo): Expose the sample to UV light (e.g., 365 nm) for a specified time (e.g., 10-20 minutes) as per the manufacturer's instructions.
-
For Disulfide-Containing Surfactants (e.g., DSSM): Cleavage is typically achieved during the reduction step with DTT or TCEP.
-
-
Peptide Desalting:
-
Acidify the sample with TFA to a final pH of <3.
-
Desalt the peptides using a C18 StageTip or solid-phase extraction (SPE) cartridge.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
The peptides are now ready for isotopic labeling (if not already metabolically labeled) and LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
Sample Resuspension: Reconstitute the dried peptide samples in a suitable buffer (e.g., 0.1% formic acid in water).
-
Chromatographic Separation: Load the peptide sample onto a reversed-phase nano-LC column. Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in a data-dependent acquisition (DDA) mode. The instrument should be configured to perform a full MS scan followed by MS/MS scans of the most abundant precursor ions.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from an experiment comparing a control and a treated sample, highlighting the types of results generated in such a workflow.
Table 1: Summary of Protein Identifications
| Sample Group | Total Proteins Identified |
| Control | 4,523 |
| Treated | 4,612 |
| Overlapping | 4,389 |
Table 2: Differentially Expressed Proteins (Fold Change > 2, p-value < 0.05)
| Protein Accession | Gene Name | Description | Fold Change (Treated/Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 3.15 | 0.001 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.98 | 0.892 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.12 | 0.456 |
| P10415 | VIM | Vimentin | 0.45 | 0.023 |
| P62258 | KRT14 | Keratin, type I cytoskeletal 14 | 4.78 | <0.001 |
Signaling Pathway Visualization
The quantitative data obtained can be used to visualize the impact on specific signaling pathways. For example, if the experiment revealed changes in proteins involved in the MAPK/ERK pathway, a diagram can be generated to illustrate these findings.
Figure 2. Hypothetical changes in the MAPK/ERK signaling pathway as revealed by quantitative proteomics.
Conclusion
The integration of MS-compatible and cleavable surfactants into quantitative proteomics workflows offers a powerful solution to the long-standing challenge of protein solubilization. By ensuring efficient and unbiased extraction of a broader range of proteins, including those that are traditionally difficult to analyze, these surfactants enhance the depth and quality of proteomic data. When combined with robust isotopic labeling strategies, this approach provides a streamlined, sensitive, and accurate method for quantifying the proteome, thereby accelerating discoveries in basic research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-throughput Proteomics Enabled by a Photocleavable Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative mass spectrometry in proteomics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrogen/Deuterium Exchange Mass Spectrometry for the Structural Analysis of Detergent-Solubilized Membrane Proteins. - Research - Institut Pasteur [research.pasteur.fr]
- 7. researchgate.net [researchgate.net]
- 8. CORP: The use of deuterated water for the measurement of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of protein replacement rates by deuterated water: validation of underlying assumptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Application Note: Hexadecyltrimethylammonium Bromide-d42 (d42-CTAB) for Advanced Protein Solubilization and Quantification in Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Effective protein solubilization is a critical first step in nearly all proteomic workflows, directly impacting the quality and comprehensiveness of analytical results. This is particularly challenging for hydrophobic and membrane-associated proteins, which are often underrepresented in proteomic studies despite their biological and pharmaceutical significance. Hexadecyltrimethylammonium Bromide (CTAB) is a cationic surfactant that has proven to be a powerful tool for the solubilization of these challenging protein classes.[1] This application note details the use of a deuterated variant, Hexadecyltrimethylammonium Bromide-d42 (d42-CTAB), for both effective protein solubilization and as an internal standard for high-precision quantitative proteomics using mass spectrometry (MS).
While protocols have been established for the use of standard CTAB in proteomics, the application of d42-CTAB represents an advanced strategy.[1][2] Stable isotope labeling is a cornerstone of quantitative proteomics, enabling the accurate determination of protein abundance changes between samples.[][4] The incorporation of deuterium in d42-CTAB provides a significant mass shift, allowing it to serve as an ideal internal standard for "spiking" into biological samples. This approach allows for the correction of variability introduced during sample preparation, from initial extraction through to final MS analysis.
Principle of d42-CTAB in Quantitative Proteomics
The use of deuterated compounds as internal standards is a well-established practice in mass spectrometry. In a typical workflow, a known amount of d42-CTAB is added to a biological sample at the very beginning of the protein extraction process. The non-deuterated, "light" CTAB is used to solubilize a corresponding control or experimental sample. After solubilization, the samples containing the "heavy" (d42-CTAB) and "light" (CTAB) detergents are processed in parallel or combined at a later stage.
During mass spectrometry analysis, the peptides from the protein of interest will be associated with either the light or heavy form of the detergent. The mass spectrometer can distinguish between these based on the mass difference imparted by the deuterium atoms. By comparing the signal intensities of the heavy and light peptide-detergent complexes, precise quantification of the protein's abundance can be achieved. This method is analogous to other stable isotope labeling techniques such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).
Advantages of Using d42-CTAB
-
Effective Solubilization: Leverages the proven ability of CTAB to solubilize highly hydrophobic and integral membrane proteins.[1]
-
High-Precision Quantification: The use of a deuterated internal standard minimizes experimental variability, leading to more accurate and reproducible quantification.
-
Versatility: Can be applied to a wide range of sample types, including cell cultures, tissues, and microorganisms.[2]
-
Compatibility: While detergents can interfere with downstream MS analysis, established protocols for detergent removal can be employed.
Experimental Protocols
Here we provide detailed protocols for protein solubilization using CTAB and a conceptual protocol for its application in quantitative proteomics using d42-CTAB.
Protocol 1: General Protein Solubilization using CTAB
This protocol is adapted for the extraction of total proteins from a cellular sample and is suitable for subsequent analysis by methods such as 2D-electrophoresis or mass spectrometry after detergent removal.
Materials:
-
CTAB Extraction Buffer: 2% (w/v) CTAB, 100 mM Tris-HCl (pH 8.0), 20 mM DTT (Dithiothreitol), 1.5 M NaCl, 20 mM EDTA.
-
Cell pellet
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (pre-chilled at -20°C)
-
70% Ethanol (pre-chilled at -20°C)
-
95% Ethanol (pre-chilled at -20°C)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Protease inhibitor cocktail
Procedure:
-
Lysis: Resuspend the cell pellet in CTAB Extraction Buffer containing a protease inhibitor cocktail. A typical ratio is 1 mL of buffer per 100 mg of wet cell pellet.
-
Homogenization: Vortex thoroughly and incubate at 55°C for 1 hour with intermittent vortexing to ensure complete lysis and protein solubilization.
-
Phase Separation: Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) to the lysate. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: an upper aqueous phase, a middle layer of debris, and a lower organic phase.
-
Protein Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 1.5 volumes of cold isopropanol. Mix gently by inversion and incubate at -20°C for at least 1 hour to precipitate the proteins.
-
Pelleting: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Washing: Carefully discard the supernatant. Wash the protein pellet sequentially with 1 mL of cold 70% ethanol and then 1 mL of cold 95% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C after each wash.
-
Drying: After the final wash, carefully remove all residual ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry, as this can make resolubilization difficult.
-
Resolubilization: Resuspend the protein pellet in a buffer compatible with your downstream application (e.g., urea-based buffer for 2D-electrophoresis, or a buffer containing an MS-compatible detergent for mass spectrometry).
Protocol 2: Quantitative Proteomics Workflow using d42-CTAB as an Internal Standard
This protocol outlines a conceptual workflow for the relative quantification of a target protein between two samples.
Materials:
-
Light Lysis Buffer: CTAB Extraction Buffer (as in Protocol 1).
-
Heavy Lysis Buffer: d42-CTAB Extraction Buffer (2% w/v d42-CTAB, 100 mM Tris-HCl pH 8.0, 20 mM DTT, 1.5 M NaCl, 20 mM EDTA).
-
Control and Experimental cell pellets.
-
Reagents for protein digestion (e.g., Trypsin, Lys-C).
-
Reagents for peptide cleanup (e.g., C18 spin columns).
Procedure:
-
Parallel Lysis: Lyse the control cell pellet with the "Light Lysis Buffer" and the experimental cell pellet with the "Heavy Lysis Buffer" following steps 1-4 of Protocol 1.
-
Protein Precipitation and Quantification: Precipitate and wash the proteins from both samples as described in Protocol 1 (steps 5-8). After resolubilization, determine the protein concentration of each sample using a compatible protein assay.
-
Sample Combination and Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" samples.
-
The combined protein sample is then subjected to in-solution or in-gel digestion. This typically involves reduction of disulfide bonds (e.g., with DTT), alkylation of cysteines (e.g., with iodoacetamide), and enzymatic digestion with a protease like trypsin.
-
-
Detergent Removal and Peptide Cleanup: It is crucial to remove the CTAB/d42-CTAB before mass spectrometry analysis. This can be achieved through methods like acetone precipitation of proteins before digestion, or by using detergent removal spin columns or C18 desalting columns for the peptide mixture.
-
LC-MS/MS Analysis: Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized proteomics software to identify peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide. The ratio of the heavy to light peak areas for a given peptide reflects the relative abundance of the corresponding protein in the experimental versus the control sample.
Data Presentation
The quantitative data obtained from a d42-CTAB labeling experiment can be summarized in a table for clear comparison.
| Protein ID | Gene Name | Peptide Sequence | Light Intensity (Control) | Heavy Intensity (Experimental) | Ratio (Heavy/Light) | Fold Change |
| P12345 | GENE1 | AGLVTFIYEGK | 1.5 x 10^6 | 3.0 x 10^6 | 2.0 | +2.0 |
| Q67890 | GENE2 | VFLTNDMAR | 2.2 x 10^5 | 1.1 x 10^5 | 0.5 | -2.0 |
| ... | ... | ... | ... | ... | ... | ... |
Visualizations
Caption: Quantitative Proteomics Workflow with d42-CTAB.
Hexadecyltrimethylammonium Bromide (CTAB) is a highly effective detergent for the solubilization of challenging proteins for proteomic analysis. The deuterated analog, d42-CTAB, extends this utility by enabling robust and high-precision quantitative proteomics experiments. By serving as a stable isotope-labeled internal standard, d42-CTAB allows for the correction of sample handling variability, leading to more reliable and accurate quantification of protein expression changes. The protocols and workflows described herein provide a framework for researchers to employ this advanced technique in their studies, with the potential to yield significant insights in basic research and drug development.
References
Application Note: Quantitative Analysis of Anionic Lipids using Hexadecyltrimethylammonium Bromide-d42 by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anionic lipids, including various phospholipids and free fatty acids, are crucial components of cellular membranes and play significant roles in signaling pathways. Their accurate quantification is essential for understanding disease mechanisms and for the development of new therapeutics. However, the analysis of these lipids by reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) can be challenging due to their poor retention on conventional C18 columns. This application note describes a robust ion-pairing RP-LC-MS method utilizing Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42) for the sensitive and quantitative analysis of anionic lipids. The long alkyl chain of CTAB acts as an ion-pairing agent, enhancing the retention of anionic lipids on the reversed-phase column, while the deuterated standard allows for accurate quantification.
Principle of the Method
This method employs the principle of ion-pairing chromatography. The cationic headgroup of Hexadecyltrimethylammonium Bromide (CTAB) forms an ion pair with the negatively charged headgroups of anionic lipids (e.g., phosphates, carboxylates). This neutralizes the charge of the anionic lipids and, in conjunction with the long C16 alkyl tail of CTAB, significantly increases their hydrophobicity. Consequently, the lipid-CTAB ion pairs are better retained on a reversed-phase LC column, leading to improved chromatographic separation and peak shape. The use of a stable isotope-labeled internal standard, CTAB-d42, allows for the correction of matrix effects and variations in instrument response, ensuring high accuracy and precision in quantification.
Experimental Protocols
Materials and Reagents
-
Solvents: LC-MS grade methanol, acetonitrile, isopropanol, and water.
-
Ion-Pairing Reagent: Hexadecyltrimethylammonium Bromide (CTAB)
-
Internal Standard: Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42)
-
Mobile Phase Additives: Ammonium hydroxide solution
-
Lipid Standards: A range of anionic lipid standards (e.g., phosphatidic acid, phosphatidylserine, free fatty acids) of known concentration.
-
Sample Preparation: Protein precipitation solution (e.g., cold isopropanol).
Sample Preparation
-
Spiking with Internal Standard: To 100 µL of biological sample (e.g., plasma, cell lysate), add a known amount of Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42) solution to achieve a final concentration suitable for detection.
-
Protein Precipitation: Add 400 µL of cold isopropanol to the sample.
-
Vortex and Incubate: Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.
LC-MS/MS Method
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 5 mM CTAB in Water/Methanol (95:5, v/v) with 0.1% Ammonium Hydroxide.
-
Mobile Phase B: 5 mM CTAB in Isopropanol/Acetonitrile (90:10, v/v) with 0.1% Ammonium Hydroxide.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30-100% B (linear gradient)
-
15-20 min: 100% B (hold)
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative Ion Mode
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ions for specific anionic lipids and CTAB-d42 should be determined by infusion of standards.
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on data from similar ion-pairing LC-MS methods for anionic lipids.
Table 1: Linearity and Limits of Detection (LOD) for Representative Anionic Lipids
| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) |
| Palmitic Acid (C16:0) | 1 - 1000 | >0.99 | 0.5 |
| Oleic Acid (C18:1) | 1 - 1000 | >0.99 | 0.5 |
| Phosphatidic Acid (16:0/18:1) | 5 - 2000 | >0.99 | 2.0 |
| Phosphatidylserine (16:0/18:1) | 5 - 2000 | >0.99 | 2.5 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Palmitic Acid (C16:0) | 10 | < 5% | < 7% | 95 - 105% |
| 500 | < 3% | < 5% | 97 - 103% | |
| Phosphatidic Acid (16:0/18:1) | 20 | < 6% | < 8% | 93 - 107% |
| 1000 | < 4% | < 6% | 96 - 104% |
Table 3: Recovery
| Analyte | Matrix | Spiked Concentration (ng/mL) | Recovery (%) |
| Oleic Acid (C18:1) | Plasma | 50 | 85 - 95% |
| Cell Lysate | 50 | 88 - 98% | |
| Phosphatidylserine (16:0/18:1) | Plasma | 100 | 82 - 93% |
| Cell Lysate | 100 | 85 - 96% |
Mandatory Visualization
Caption: Experimental workflow for anionic lipid analysis.
Caption: Simplified anionic phospholipid signaling pathway.
Conclusion
The use of Hexadecyltrimethylammonium Bromide-d42 as an ion-pairing agent and internal standard provides a powerful and reliable method for the quantitative analysis of anionic lipids by LC-MS. This approach overcomes the challenge of poor retention of these important molecules in reversed-phase chromatography, enabling researchers to obtain high-quality quantitative data for a wide range of applications in life sciences and drug development. The detailed protocol and expected performance characteristics presented in this application note serve as a valuable resource for laboratories looking to implement this advanced analytical technique.
Application Notes and Protocols: Deuterated CTAB as a Template for Mesoporous Silica Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoporous silica nanoparticles (MSNs) are a class of nanomaterials characterized by a large surface area, high pore volume, and tunable pore size, making them highly attractive candidates for various biomedical applications, particularly as drug delivery carriers. The synthesis of MSNs is most commonly achieved through a templating method, where surfactant micelles act as a structure-directing agent. Cetyltrimethylammonium bromide (CTAB) is a widely used cationic surfactant for this purpose.
The use of deuterated CTAB (d-CTAB) in the synthesis of mesoporous silica is primarily for analytical and mechanistic studies, rather than for the production of materials with altered physicochemical properties for applications such as drug delivery. Techniques like Small-Angle Neutron Scattering (SANS) utilize d-CTAB to create contrast with the non-deuterated silica framework and solvent, allowing for detailed in-situ investigation of micelle formation, silica condensation, and the overall templating mechanism. For most practical applications in drug development, non-deuterated (hydrogenated) CTAB (h-CTAB) is used for the synthesis.
These application notes provide a comprehensive overview of the synthesis of mesoporous silica using CTAB as a template, with the understanding that d-CTAB can be substituted for h-CTAB for analytical purposes without significant alteration of the synthesis protocol.
Data Presentation
Table 1: Typical Physicochemical Properties of CTAB-Templated Mesoporous Silica
| Property | Typical Value Range | Synthesis Method Reference |
| Specific Surface Area (m²/g) | 300 - 1000+ | [1][2][3][4] |
| Average Pore Diameter (nm) | 2 - 9 | [1][2][3][4] |
| Pore Volume (cm³/g) | 0.4 - 1.0 | [1][3] |
| Particle Size (nm) | 100 - 150 | [5] |
Table 2: Comparison of Mesoporous Silica Synthesized with h-CTAB vs. d-CTAB
| Property | h-CTAB Templated Silica | d-CTAB Templated Silica (Expected) |
| Specific Surface Area (m²/g) | 300 - 1000+ | Not expected to differ significantly |
| Average Pore Diameter (nm) | 2 - 9 | Not expected to differ significantly |
| Pore Volume (cm³/g) | 0.4 - 1.0 | Not expected to differ significantly |
| Primary Application | Drug delivery, catalysis | Mechanistic studies (e.g., SANS) |
Experimental Protocols
The following is a detailed protocol for the synthesis of mesoporous silica nanoparticles (MSNs) using CTAB as a template. This protocol is a representative example, and modifications may be necessary to achieve specific particle characteristics.
Materials:
-
Cetyltrimethylammonium bromide (CTAB) or Deuterated CTAB (d-CTAB)
-
Tetraethyl orthosilicate (TEOS)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Ethanol
-
Deionized water
Protocol for MSN Synthesis (Stöber Method):
-
Surfactant Solution Preparation:
-
Dissolve a specific amount of CTAB (e.g., 1.0 g) in deionized water (e.g., 480 mL) in a round-bottom flask.[2]
-
Add a specific volume of a basic solution, such as 2 M NaOH (e.g., 3.5 mL), to the CTAB solution.[2]
-
Heat the solution to a specific temperature (e.g., 80 °C) with vigorous stirring until the CTAB is fully dissolved and the solution is clear.[2]
-
-
Silica Source Addition:
-
While maintaining the temperature and stirring, add the silica precursor, TEOS (e.g., 5.0 mL), dropwise to the surfactant solution.[2]
-
-
Reaction and Aging:
-
Continue stirring the mixture at the elevated temperature for a set period (e.g., 2 hours) to allow for the hydrolysis and condensation of TEOS and the formation of the silica-surfactant composite.[2]
-
The solution will become milky white, indicating the formation of silica nanoparticles.
-
-
Particle Collection and Washing:
-
Collect the synthesized particles by centrifugation or filtration.
-
Wash the particles multiple times with deionized water and ethanol to remove excess reactants.
-
-
Template Removal (Calcination):
-
Dry the washed particles in an oven (e.g., at 60-80 °C) overnight.
-
To remove the CTAB template and create the mesoporous structure, calcine the dried powder in a furnace. A typical calcination procedure involves ramping the temperature to 550 °C and holding it for 5-6 hours.[1]
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of mesoporous silica nanoparticles.
Templating Mechanism
Caption: Mechanism of mesoporous silica formation using a CTAB template.
Applications in Drug Development
Mesoporous silica nanoparticles synthesized via CTAB templating offer several advantages for drug delivery:
-
High Drug Loading Capacity: The large surface area and pore volume allow for the loading of significant amounts of therapeutic agents.
-
Controlled Release: The pore size and surface chemistry can be modified to control the release kinetics of the loaded drug.
-
Biocompatibility: Silica is generally considered biocompatible and has been extensively studied for in vivo applications.
-
Surface Functionalization: The silica surface can be easily functionalized with targeting ligands to enhance delivery to specific cells or tissues.
These properties make MSNs a versatile platform for the delivery of a wide range of therapeutics, including small molecule drugs, peptides, and nucleic acids. The ability to precisely engineer the nanoparticle properties through controlled synthesis is a key advantage in the development of novel drug delivery systems.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Synthesis of Mesoporous Silica From Beach Sand Using Variation of Cetyl Trimethyl Ammonium Bromide (CTAB) | Atlantis Press [atlantis-press.com]
- 4. Synthesis of mesoporous silica from geothermal water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cetyltrimethylammonium Bromide (CTAB)-Loaded SiO2–Ag Mesoporous Nanocomposite as an Efficient Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Hexadecyltrimethylammonium Bromide-d42 in Small-Angle Neutron Scattering (SANS) for Drug Development
Introduction
Hexadecyltrimethylammonium Bromide (CTAB) is a cationic surfactant widely employed in drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs. Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the structure of CTAB micelles and their interactions with drug molecules at the nanoscale. The use of deuterated CTAB, specifically Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42), in conjunction with solvents of varying neutron scattering length densities (e.g., D₂O and H₂O), offers a unique advantage known as contrast variation. This method allows for the selective highlighting or masking of different components within a drug-micelle complex, providing invaluable insights into the drug's localization, distribution, and its effect on the micellar architecture. This application note provides detailed protocols for the use of CTAB-d42 in SANS studies for researchers, scientists, and drug development professionals.
Key Physicochemical Properties
The critical micelle concentration (CMC) is a fundamental parameter for the formation of micelles. For CTAB in heavy water (D₂O), the CMC is approximately 0.8 mM to 0.9 mM[1][2][3]. It is crucial to work at concentrations well above the CMC to ensure the presence of a sufficient number of micelles for SANS analysis.
Experimental Protocols
Protocol 1: Preparation of CTAB-d42 Micellar Solutions
This protocol outlines the steps for preparing CTAB-d42 micellar solutions for SANS analysis.
Materials:
-
Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Drug of interest (as a stock solution or solid)
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Solvent Preparation: Use D₂O as the solvent to provide high contrast against the non-deuterated drug molecules.
-
CTAB-d42 Stock Solution:
-
Accurately weigh the required amount of CTAB-d42 powder to prepare a stock solution at a concentration significantly above the CMC (e.g., 50 mM or 100 mM).
-
Dissolve the CTAB-d42 in D₂O in a volumetric flask.
-
Gently stir the solution using a magnetic stirrer until the CTAB-d42 is completely dissolved. Avoid vigorous stirring to prevent excessive foaming.
-
-
Drug Loading:
-
To prepare drug-loaded micelles, add the desired amount of the drug (from a stock solution or as a solid) to the CTAB-d42 solution.
-
If the drug is in a different solvent, ensure the final concentration of that solvent is minimal to avoid altering the micellar structure.
-
-
Equilibration:
-
Seal the flask and allow the solution to equilibrate for several hours (e.g., 12-24 hours) at a constant temperature with gentle stirring. This ensures the uniform distribution of the drug within the micelles.
-
-
Sample Transfer:
-
Before the SANS measurement, visually inspect the solution for any precipitation or phase separation.
-
Transfer the clear, homogenous solution into a quartz sample cell suitable for SANS experiments.
-
Protocol 2: SANS Data Acquisition
This protocol provides a general procedure for acquiring SANS data from CTAB-d42 micellar solutions.
Instrumentation:
-
A small-angle neutron scattering instrument.
Procedure:
-
Instrument Setup:
-
Select a neutron wavelength (λ) and detector distance appropriate for the expected size of the micelles. A typical q-range for micellar studies is 0.01 to 0.5 Å⁻¹.
-
-
Background Measurement:
-
Acquire a scattering pattern of the pure solvent (D₂O) in the same sample cell for background subtraction.
-
Also, measure the scattering from an empty sample cell (for empty cell subtraction) and a blocked beam (for dark current correction).
-
-
Sample Measurement:
-
Place the sample cell containing the CTAB-d42 micellar solution in the sample holder.
-
Acquire the scattering data for a sufficient duration to obtain good statistical quality. The acquisition time will depend on the neutron flux and the sample's scattering power.
-
-
Data Reduction:
-
Correct the raw 2D scattering data for detector sensitivity, background scattering (D₂O and empty cell), and dark current.
-
Radially average the corrected 2D data to obtain a 1D scattering profile of intensity I(q) versus the scattering vector q.
-
Protocol 3: SANS Data Analysis
The analysis of SANS data provides quantitative information about the micellar structure.
Software:
-
Data analysis software such as SASfit, SasView, or similar packages.
Procedure:
-
Model Selection:
-
The scattering intensity, I(q), can be described by the product of the number density of micelles (N), the form factor P(q), and the structure factor S(q): I(q) = N * P(q) * S(q).
-
The form factor, P(q) , describes the shape and size of the individual micelles. For CTAB micelles, common models include spherical, ellipsoidal, or cylindrical form factors[4][5].
-
The structure factor, S(q) , accounts for the interactions between micelles. For charged micelles like CTAB, the Hayter-Penfold model based on a rescaled mean spherical approximation is often used[1][6].
-
-
Fitting the Data:
-
Fit the experimental I(q) vs. q data to the chosen model using a least-squares fitting algorithm.
-
The fitting parameters will yield quantitative information about the micelles, such as the aggregation number, core radius, shell thickness, and semi-major and semi-minor axes for non-spherical micelles.
-
-
Contrast Variation Analysis:
-
When using a mixture of H₂O and D₂O, the scattering length density of the solvent can be matched to that of a specific component (e.g., the hydrocarbon core of the micelle or the drug molecule).
-
By selectively making parts of the system "invisible" to neutrons, the scattering from the component of interest can be isolated, allowing for the direct determination of its location and conformation within the micelle[7][8].
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from SANS studies of CTAB micellar systems.
Table 1: Physicochemical Properties of CTAB in D₂O
| Parameter | Value | Reference |
| Critical Micelle Concentration (CMC) | 0.8 - 0.9 mM | [1][2][3] |
| Aggregation Number (Nagg) | 48 - 100 | [9][10][11] |
Table 2: Structural Parameters of CTAB Micelles in D₂O from SANS
| Condition | Micelle Shape | Semi-minor axis (Å) | Semi-major axis (Å) | Reference |
| Pure CTAB (e.g., 100 mM) | Ellipsoidal | ~20 - 25 | ~30 - 40 | [6][12] |
| CTAB with added salt (e.g., NaSal) | Worm-like/Cylindrical | ~20 - 25 | > 100 | [1][4][5] |
| CTAB at elevated temperature | Ellipsoidal (smaller) | Decreases with temp. | Decreases with temp. | [1][4] |
Application in Drug Development
The use of CTAB-d42 in SANS studies provides critical information for the rational design of drug delivery systems. By understanding how a drug molecule is incorporated into a micelle and how it affects the micellar structure, formulations can be optimized for:
-
Enhanced Drug Solubilization: Determining the maximum drug loading capacity without disrupting the micelle stability.
-
Controlled Drug Release: Correlating the drug's location within the micelle to its release profile.
-
Improved Bioavailability: Designing micellar carriers that can effectively transport the drug to its target site.
Conclusion
Hexadecyltrimethylammonium Bromide-d42 is an invaluable tool for SANS investigations of drug-micelle interactions. The protocols and data presented in this application note provide a foundation for researchers to employ this technique to gain a deeper understanding of their drug delivery systems and to accelerate the development of new and improved pharmaceutical formulations.
References
- 1. scispace.com [scispace.com]
- 2. ache.org.rs [ache.org.rs]
- 3. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Shape and size of highly concentrated micelles in CTAB/NaSal solutions by Small Angle Neutron Scattering (SANS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SANS contrast matching for the unambiguous localization of anionic dye in cationic surfactant micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tuning cationic micelle properties with antioxidant additive: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing DNA Yield with the CTAB Extraction Method
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting resources and frequently asked questions (FAQs) to enhance DNA yield and quality using the Cetyltrimethylammonium bromide (CTAB) extraction method.
A special note on "CTAB-d42": The term "CTAB-d42" likely refers to the use of a deuterated form of CTAB (Cetrimonium bromide-d42) in the extraction buffer.[1] Deuterated compounds are often used in research for techniques like mass spectrometry and NMR spectroscopy, but its use in this context would not fundamentally alter the principles or the troubleshooting steps of the CTAB DNA extraction protocol. Therefore, the guidance provided here is based on the well-established and widely modified standard CTAB method.
Troubleshooting Guide: Common Issues and Solutions
Low DNA yield and poor quality are common challenges in DNA extraction. The following table summarizes frequent problems, their potential causes, and actionable solutions to improve your results.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No DNA Yield | Incomplete cell lysis | - Ensure thorough grinding of the tissue to a fine powder, preferably using liquid nitrogen.[1] - Optimize incubation temperature (typically 60-65°C) and time (30-60 minutes) to facilitate complete cell lysis.[2] - For tough tissues, consider enzymatic digestion (e.g., cellulase, pectinase) prior to CTAB incubation. |
| Insufficient starting material | - Use an appropriate amount of fresh, young tissue (typically 50-100 mg) as older tissues may contain less DNA.[3][4] | |
| DNA degradation | - Handle samples gently to minimize mechanical shearing. - Ensure all solutions are sterile and nuclease-free. - Add EDTA to the extraction buffer to chelate Mg2+ and inactivate nucleases.[5] | |
| Inefficient DNA precipitation | - Use ice-cold isopropanol or ethanol for precipitation and consider increasing the incubation time at -20°C (from 30 minutes to overnight) to enhance precipitation.[6][7] - Ensure the correct ratio of alcohol to the aqueous phase is used (0.6-0.7 volumes of isopropanol or 2-2.5 volumes of ethanol). | |
| Brown or Discolored DNA Pellet | Phenolic compound contamination | - Add antioxidants like β-mercaptoethanol (0.2-2%) or polyvinylpyrrolidone (PVP) (1-4%) to the CTAB buffer to prevent oxidation of phenols.[3][8] - Perform multiple chloroform:isoamyl alcohol extractions until the aqueous phase is clear.[6] |
| Viscous/Slimy DNA Pellet | Polysaccharide contamination | - Increase the NaCl concentration in the CTAB buffer (up to 2.5 M) to increase the solubility of polysaccharides. - Perform a high-salt precipitation step (e.g., with 0.5 M NaCl) to selectively precipitate DNA while leaving polysaccharides in solution. |
| Low 260/280 Ratio (<1.8) | Protein contamination | - Ensure complete cell lysis to release all proteins for subsequent removal. - Add Proteinase K to the lysis buffer and incubate at 55-60°C for 1-2 hours to digest proteins.[9] - Perform repeated chloroform:isoamyl alcohol extractions to remove denatured proteins at the interface.[6] |
| Low 260/230 Ratio (<2.0) | Polysaccharide, phenol, or salt contamination | - For polysaccharide and phenol contamination, refer to the solutions above. - Ensure the final DNA pellet is washed thoroughly with 70% ethanol to remove residual salts.[1] Perform two ethanol washes if necessary. |
| RNA Contamination | Incomplete RNA digestion | - Add RNase A to the DNA solution and incubate at 37°C for 30-60 minutes.[6] For high levels of RNA, increase the incubation time or the amount of RNase A. |
Frequently Asked Questions (FAQs)
Q1: What is the role of each major component in the CTAB extraction buffer?
-
CTAB (Cetyltrimethylammonium bromide): A cationic detergent that lyses cell membranes and forms complexes with proteins and most polysaccharides, which are then removed during the chloroform extraction.
-
Tris-HCl: A buffering agent that maintains a stable pH (typically around 8.0) to ensure DNA stability and optimal enzyme activity.
-
EDTA (Ethylenediaminetetraacetic acid): A chelating agent that binds divalent cations like Mg2+, which are cofactors for DNases, thereby protecting the DNA from enzymatic degradation.[5]
-
NaCl (Sodium chloride): A high concentration of salt helps to remove polysaccharides and aids in the precipitation of DNA.[3]
-
β-mercaptoethanol or PVP (Polyvinylpyrrolidone): These are antioxidants added to the buffer to prevent the oxidation of phenolic compounds, which can bind to and contaminate DNA.[3]
Q2: Can I use old or dried plant tissue for DNA extraction with the CTAB method?
Yes, but with some considerations. While fresh, young leaves are ideal, dried tissue can also be used. You may need to start with a smaller amount of dried tissue (10-20 mg) as it is more concentrated. The DNA yield may be lower, and the DNA may be more fragmented compared to that from fresh tissue.
Q3: Why is my DNA pellet difficult to dissolve?
A pellet that is hard to dissolve can be due to several factors:
-
Over-drying the pellet: Avoid completely drying the DNA pellet after the ethanol wash, as this can make it difficult to resuspend. A brief air-drying for 5-10 minutes is usually sufficient.
-
Contamination: The presence of proteins or polysaccharides can make the pellet less soluble.
-
High molecular weight DNA: Very large DNA fragments can take longer to dissolve. Gentle heating at 55-65°C for 10-15 minutes can aid in resuspension.
Q4: How can I improve the purity of my DNA for downstream applications like sequencing?
For high-purity DNA, consider the following:
-
Perform two chloroform:isoamyl alcohol extractions.[6]
-
Include two washes with 70% ethanol to remove all residual salts.
-
After resuspension, you can perform an additional purification step using a column-based kit or magnetic beads.
Experimental Protocols
Standard CTAB DNA Extraction Protocol
This protocol is a general guideline and may need optimization for specific sample types.
-
Sample Preparation:
-
Weigh out 50-100 mg of fresh young leaf tissue.
-
Freeze the tissue with liquid nitrogen and grind it to a fine powder using a mortar and pestle.[1]
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
-
Lysis:
-
Add 1 mL of pre-warmed (65°C) CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 1% PVP, and 0.2% β-mercaptoethanol added just before use).
-
Vortex briefly to mix.
-
Incubate at 65°C for 60 minutes in a water bath, with occasional gentle inversion every 15-20 minutes.
-
-
Phase Separation:
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).
-
Mix by inverting the tube for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube, avoiding the interface.
-
-
DNA Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion until a white, stringy DNA precipitate is visible.
-
Incubate at -20°C for at least 30 minutes.[6]
-
Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
-
Washing and Resuspension:
-
Carefully decant the supernatant.
-
Wash the pellet with 1 mL of 70% ethanol, gently dislodging the pellet.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA pellet in 50-100 µL of sterile deionized water or TE buffer.
-
RNA Removal (Optional but Recommended)
-
After resuspending the DNA, add 2 µL of RNase A (10 mg/mL).
-
Incubate at 37°C for 30 minutes.[6]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. protocols.io [protocols.io]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 5. Cetrimonium bromide - Wikipedia [en.wikipedia.org]
- 6. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 7. CTAB DNA extraction [ryaneckert.github.io]
- 8. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
- 9. mbari.org [mbari.org]
Preventing polysaccharide contamination in deuterated CTAB DNA extraction
Technical Support Center: CTAB DNA Extraction
Welcome to the technical support center for DNA extraction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent and resolve issues related to polysaccharide contamination during Cetyltrimethylammonium Bromide (CTAB) DNA extraction.
A special note on "Deuterated CTAB": The term "deuterated" refers to the substitution of hydrogen atoms with deuterium, an isotope of hydrogen. This is typically done for specific analytical techniques like NMR spectroscopy to avoid interference from hydrogen signals. For the purpose of DNA extraction and preventing polysaccharide contamination, the chemical principles and troubleshooting steps are identical to those for standard, non-deuterated CTAB.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of polysaccharide contamination in my DNA sample?
A1: Polysaccharide contamination can manifest in several ways, making downstream applications difficult. Key indicators include:
-
A viscous, slimy pellet: After precipitation with isopropanol or ethanol, a gooey, hard-to-dissolve pellet is a classic sign of polysaccharide co-precipitation.
-
Low A260/A230 ratio: Spectrophotometric analysis showing a ratio below 1.8 often indicates the presence of contaminants that absorb light at 230 nm, such as polysaccharides.[1][2] Pure DNA typically has an A260/A230 ratio in the range of 2.0-2.2.[2][3][4]
-
Difficulty in resuspension: The DNA pellet may be difficult or impossible to dissolve completely in TE buffer or water.
-
Inhibition of enzymatic reactions: Contaminating polysaccharides can inhibit enzymes like Taq polymerase, restriction enzymes, and ligases, leading to failed PCR, restriction digests, or cloning experiments.[5][6]
Q2: How can I prevent polysaccharide contamination from the beginning of the extraction?
A2: Preventing contamination is more effective than trying to remove it later. Consider these modifications to the standard CTAB protocol:
-
Use high salt concentrations in the extraction buffer: Increasing the NaCl concentration in the CTAB buffer to 1.4 M or higher helps keep polysaccharides soluble in the solution while DNA is selectively precipitated.[1][5][7][8]
-
Add Polyvinylpyrrolidone (PVP) to the extraction buffer: PVP helps to remove polyphenols, which are another common inhibitor in plant DNA extractions, by binding to them.[7][9]
-
Perform a high-salt precipitation step: After the initial extraction, before precipitating the DNA with isopropanol, add NaCl to a final concentration of 1.0-2.5 M.[6][8][10] This step helps to selectively precipitate DNA while leaving the majority of polysaccharides in the supernatant.
Q3: My DNA sample is already contaminated with polysaccharides. What can I do to clean it up?
A3: If you have an existing sample with high polysaccharide contamination, you can perform a "rescue" purification:
-
Resuspend your contaminated DNA pellet in a high-salt buffer (e.g., TE buffer with 1.0–2.5 M NaCl).[6]
-
Incubate the solution to allow the DNA to dissolve fully.
-
Precipitate the DNA again by adding two volumes of cold ethanol.[6][8] The high salt concentration helps to keep the polysaccharides in solution while the DNA precipitates.
-
Centrifuge to pellet the DNA, wash with 70% ethanol, and resuspend in a clean, low-salt buffer like TE.
Q4: What do my spectrophotometer readings (A260/A280 and A260/A230) indicate about my sample's purity?
A4: Spectrophotometric ratios are a quick and essential quality control step.
| Purity Ratio | "Clean" DNA Range | Indication of Low Ratio (<1.8) |
| A260/A280 | ~1.8 - 2.0 | Indicates potential protein or phenol contamination.[4] |
| A260/A230 | ~2.0 - 2.2 | Indicates potential polysaccharide, phenol, or guanidine salt contamination.[2][3][4] |
A low A260/A230 ratio is a strong indicator of polysaccharide contamination.[1][2]
Visual Guides and Workflows
The following diagrams illustrate the troubleshooting process and key differences between standard and modified CTAB protocols.
Caption: Troubleshooting flowchart for polysaccharide contamination.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. wp.unil.ch [wp.unil.ch]
- 4. dna.uga.edu [dna.uga.edu]
- 5. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quick and inexpensive method for removing polysaccharides from plant genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modification of a CTAB DNA extraction protocol for plants containing high polysaccharide and polyphenol components - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. wisconsin-uwosh.primo.exlibrisgroup.com [wisconsin-uwosh.primo.exlibrisgroup.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42) Concentration for Micelle Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42) for micelle formation. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure successful and reproducible experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of CTAB-d42 concentration for micelle formation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible Critical Micelle Concentration (CMC) values. | Purity of CTAB-d42, solvent impurities, temperature fluctuations, or variations in measurement technique. | - Ensure the use of high-purity CTAB-d42 and solvent (e.g., deionized water).- Maintain a constant and controlled temperature throughout the experiment.[1][2][3][4]- Standardize the experimental protocol and ensure consistent handling and measurement procedures. |
| Precipitation of CTAB-d42 at low concentrations. | The experimental temperature is below the Krafft temperature of CTAB-d42. | Increase the temperature of the solution. The Krafft point is the temperature at which the solubility of an ionic surfactant equals its critical micelle concentration. |
| Broad or indistinct transition at the CMC. | Presence of impurities in the CTAB-d42 sample or the solvent. | - Purify the CTAB-d42 or use a higher-grade product.- Use ultrapure water or a freshly prepared solvent. |
| Unexpectedly high or low CMC value. | - Presence of electrolytes or organic additives in the solution.[1][5][6]- Incorrect pH of the solution.[6] | - Be aware that the addition of salts will typically decrease the CMC of ionic surfactants.[1][5][6]- The presence of organic molecules can either increase or decrease the CMC depending on their nature.[6]- Buffer the solution to the desired pH if it is a critical parameter for the application.[6] |
| Difficulty in detecting micelle formation. | The chosen detection method is not sensitive enough or is unsuitable for the experimental conditions. | - Consider alternative methods for CMC determination. For ionic surfactants like CTAB-d42, conductivity is a robust method.[7][8]- Fluorescence spectroscopy using a probe like pyrene can be highly sensitive.[7][9]- Surface tensiometry is also a reliable and widely used technique.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the typical Critical Micelle Concentration (CMC) of CTAB-d42?
Q2: How do temperature and electrolytes affect the CMC of CTAB-d42?
A2: For ionic surfactants like CTAB, increasing the temperature can cause a slight increase in the CMC.[3][4] The addition of electrolytes, such as salts, significantly decreases the CMC.[1][5][6] This is due to the screening of the electrostatic repulsion between the charged head groups of the surfactant molecules, which promotes micelle formation at lower concentrations.[5]
Q3: Which experimental method is best for determining the CMC of CTAB-d42?
A3: The choice of method depends on the available equipment and the specific requirements of your experiment.
-
Conductivity: This is a simple and reliable method for ionic surfactants like CTAB-d42, as there is a distinct change in the slope of conductivity versus concentration at the CMC.[7][8]
-
Surface Tensiometry: This method provides a direct measure of the surface activity and shows a clear breakpoint at the CMC.[9][10]
-
Fluorescence Spectroscopy: Using a fluorescent probe that partitions into the hydrophobic core of the micelles (e.g., pyrene) offers high sensitivity and is a widely used technique.[7][9]
Q4: Can I use UV-Vis spectroscopy to determine the CMC?
A4: While not a direct method for CTAB-d42 alone, UV-Vis spectroscopy can be used indirectly. This involves using a probe molecule whose absorbance spectrum changes upon incorporation into the micelles.[12]
Q5: What is the aggregation number of CTAB micelles?
A5: The aggregation number, which is the average number of surfactant molecules in a single micelle, for CTAB is typically in the range of 60-100. This value can be influenced by factors such as temperature, ionic strength, and the presence of additives.
Experimental Protocol: Determination of CMC by Conductivity Measurement
This protocol outlines the steps to determine the CMC of CTAB-d42 using a conductivity meter.
Materials:
-
Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42)
-
High-purity deionized water
-
Conductivity meter and probe
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath
Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of CTAB-d42 and dissolve it in deionized water to prepare a stock solution of a concentration well above the expected CMC (e.g., 10 mM).
-
Set up the experiment: Place a known volume of deionized water in a beaker containing a magnetic stir bar. Immerse the beaker in a water bath set to the desired experimental temperature.
-
Calibrate the conductivity meter: Calibrate the conductivity meter according to the manufacturer's instructions.
-
Measure initial conductivity: Place the conductivity probe into the deionized water and record the initial conductivity.
-
Titrate with stock solution: Add small, precise aliquots of the CTAB-d42 stock solution to the water. After each addition, allow the solution to equilibrate while stirring gently, and then record the conductivity.
-
Continue titration: Continue adding the stock solution until the concentration is well above the expected CMC.
-
Data Analysis:
-
Plot the measured conductivity as a function of the CTAB-d42 concentration.
-
The plot will show two linear regions with different slopes.
-
The intersection of the two lines corresponds to the Critical Micelle Concentration (CMC).[8]
-
Quantitative Data Summary
The following table provides representative CMC values for Hexadecyltrimethylammonium Bromide (CTAB) under different conditions. The values for CTAB-d42 are expected to be similar.
| Surfactant | Solvent | Temperature (°C) | Additive | CMC (mM) |
| CTAB | Water | 25 | None | ~0.9 - 1.0 |
| CTAB | Water | 30 | None | ~1.0 |
| CTAB | Water | 25 | 0.01 M NaBr | ~0.3 |
| CTAB | Water | 25 | 0.1 M NaBr | ~0.1 |
Note: These are approximate values from the literature for non-deuterated CTAB and should be used as a reference. The actual CMC should be determined experimentally.
Visualizations
Caption: Workflow for optimizing CTAB-d42 concentration for micelle formation.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting phase separation in CTAB-d42 extractions
This technical support center provides troubleshooting guidance for issues encountered during CTAB-d42 extractions, with a focus on resolving phase separation problems.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor or incomplete phase separation?
A1: The most frequent cause of poor phase separation is the presence of high concentrations of polysaccharides and secondary metabolites in the sample lysate.[1][2] These compounds can interfere with the separation of the aqueous and organic phases, leading to a viscous, unclear interphase or a complete failure of the layers to resolve.[3]
Q2: How does the quality of the starting plant material affect phase separation?
A2: The quality of the starting material is critical. Using fresh, young tissue is recommended as older or senescent tissues may contain higher levels of secondary metabolites and degraded DNA, which can complicate the extraction process and hinder proper phase separation.[4]
Q3: Can the composition of the CTAB buffer impact phase separation?
A3: Absolutely. The concentration of CTAB, NaCl, and other additives in the lysis buffer must be optimized for the specific plant species.[4] Incorrect salt concentration, for instance, can lead to the DNA remaining in the organic phase or the formation of a cloudy precipitate instead of a clear aqueous phase.[5]
Q4: What is the role of chloroform:isoamyl alcohol in the extraction process?
A4: The chloroform:isoamyl alcohol mixture is essential for denaturing proteins and facilitating the separation of the aqueous phase (containing DNA) from the organic phase (containing lipids and other cellular debris).[1][6] Isoamyl alcohol helps to reduce foaming and stabilize the interface between the two phases.
Q5: Why is my aqueous phase colored even after the first chloroform extraction?
A5: A colored aqueous phase, often brown or yellow, indicates the presence of phenolic compounds.[7] These compounds can oxidize and bind to DNA, inhibiting downstream applications. It is recommended to repeat the chloroform extraction until the aqueous phase is clear.[8]
Troubleshooting Guide
Issue 1: No clear separation between aqueous and organic phases.
| Possible Cause | Solution |
| High concentration of polysaccharides and secondary metabolites. | Increase the volume of CTAB buffer to dilute the interfering compounds.[7] Consider adding polyvinylpyrrolidone (PVP) or β-mercaptoethanol to the lysis buffer to bind polyphenols.[9] |
| Insufficient centrifugation. | Increase the centrifugation speed and/or time to facilitate a more compact pellet and clearer separation of phases. Typical speeds range from 8,000 to 14,000 rpm for 5-30 minutes.[8] |
| Incorrect buffer to tissue ratio. | Use a larger buffer to tissue ratio. For tissues with high secondary metabolite content, splitting the lysate into multiple tubes might be necessary.[8] |
Issue 2: A thick, gelatinous interphase is present.
| Possible Cause | Solution |
| Incomplete cell lysis. | Ensure the tissue is ground to a very fine powder.[1][4] Inadequate grinding is a common cause of low yield and poor quality DNA. |
| Carryover of cellular debris. | After initial centrifugation of the lysate, carefully transfer the supernatant to a new tube without disturbing the pellet. |
| High protein content. | Perform an additional chloroform:isoamyl alcohol extraction. For samples with very high protein content, a phenol:chloroform:isoamyl alcohol extraction may be more effective, though caution is advised due to the toxicity of phenol.[2][6] |
Issue 3: The aqueous phase is very viscous.
| Possible Cause | Solution |
| High concentration of polysaccharides. | Increase the NaCl concentration in the CTAB buffer to 1.4 M or higher to help precipitate polysaccharides.[8] An additional cleanup step with a high-salt precipitation might be necessary. |
| Contamination from the interphase. | When pipetting the aqueous phase, be extremely careful to avoid aspirating any of the interphase material. It is better to leave a small amount of the aqueous phase behind than to contaminate the sample.[5][10] |
Experimental Protocols
Standard CTAB-d42 DNA Extraction Protocol
-
Sample Preparation: Grind 100 mg of fresh or freeze-dried plant tissue to a fine powder in liquid nitrogen.
-
Lysis: Add 1 mL of pre-warmed (65°C) CTAB Lysis Buffer (2% CTAB, 1.4 M NaCl, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 0.2% β-mercaptoethanol) to the powdered tissue. Vortex thoroughly.
-
Incubation: Incubate the lysate at 65°C for 60 minutes, with occasional mixing.
-
First Centrifugation: Centrifuge at 12,000 x g for 5 minutes at room temperature.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a new 2 mL microcentrifuge tube.
-
Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1). Mix by inverting the tube for 5-10 minutes.
-
Phase Separation: Centrifuge at 12,000 x g for 15 minutes at 4°C.[11]
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube. If the aqueous phase is not clear, repeat the chloroform extraction.[8]
-
DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol and 0.1 volumes of 3 M sodium acetate. Mix gently and incubate at -20°C for at least 1 hour.
-
Pelleting DNA: Centrifuge at 14,000 x g for 15 minutes to pellet the DNA.[12]
-
Washing: Wash the DNA pellet with 1 mL of 70% ethanol. Centrifuge at 14,000 x g for 5 minutes.
-
Drying and Resuspension: Air-dry the pellet and resuspend in 50-100 µL of TE buffer or sterile water.
Quantitative Data Summary
| Parameter | Recommended Range | Reference |
| Starting Tissue Amount | 0.1 - 1 g | [4] |
| CTAB Concentration | 2% (can be adjusted) | [4] |
| NaCl Concentration | 1.4 M (can be increased for high polysaccharide content) | [8] |
| β-mercaptoethanol | 0.2% - 0.4% | [8] |
| Lysis Incubation Temp. | 55°C - 65°C | [12][13] |
| Lysis Incubation Time | 30 - 60 minutes | [12] |
| Centrifugation Speed | 8,000 - 14,000 x g | [8][12] |
| Isopropanol Volume | 0.7 volumes | [2] |
| Ethanol Wash | 70% | [2] |
Visualizations
Caption: Standard CTAB-d42 DNA Extraction Workflow.
Caption: Troubleshooting Logic for Poor Phase Separation.
References
- 1. zymoresearch.com [zymoresearch.com]
- 2. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mcdaniellab.biology.ufl.edu [mcdaniellab.biology.ufl.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Comprehensive Step-by-Step Guide to the CTAB Protocol for DNA Extraction from Fruit Species - Genspark [genspark.ai]
- 13. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
Technical Support Center: Hexadecyltrimethylammonium Bromide-d42 (d-CTAB)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Hexadecyltrimethylammonium Bromide-d42 (d-CTAB) in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for d-CTAB powder and its aqueous solutions?
A:
-
d-CTAB Powder: The solid form of d-CTAB should be stored at room temperature, protected from light and moisture.[1] It is hygroscopic, meaning it can absorb moisture from the air, so it is crucial to keep the container tightly sealed.[2]
-
Aqueous Solutions: Pure d-CTAB aqueous solutions are relatively stable and can be stored at room temperature in a clear glass bottle for extended periods.[1][3] One source suggests stock solutions are stable for up to 6 months at room temperature. For long-term storage (months to a year), refrigeration at 4°C or freezing at -20°C to -80°C is also an option, especially for solutions used in sensitive applications like DNA extraction.[1] To avoid repeated freeze-thaw cycles, it is advisable to store the solution in aliquots.[1]
Q2: My d-CTAB solution has turned cloudy or has formed a precipitate. What is the cause and how can I resolve it?
A: Cloudiness or precipitation in a d-CTAB solution can be due to several factors:
-
Low Temperature: d-CTAB has lower solubility at colder temperatures. If the solution has been refrigerated or stored in a cool environment, it may precipitate. Gentle warming of the solution, for instance in a 30-35°C water bath, can help redissolve the d-CTAB.
-
Contamination: Contamination with anionic detergents (like SDS) or salts containing potassium can lead to the formation of insoluble complexes, causing precipitation.[4] Ensure that all glassware is thoroughly cleaned and that there is no cross-contamination with other reagents.
-
High Concentration: Preparing solutions with very high concentrations of d-CTAB can be challenging as it may be difficult to fully dissolve. Ensure you are not exceeding the solubility limit at a given temperature.
Q3: How does pH affect the stability of d-CTAB in aqueous solutions?
A: d-CTAB is a quaternary ammonium salt and is generally stable across a range of pH values. Studies on CTAB-based emulsions have shown similar stability in both acidic (pH 1) and alkaline (pH 10) conditions compared to neutral conditions.[5][6][7][8][9] For applications like DNA extraction, CTAB buffers are typically prepared at a pH of 8.0.[10][11]
Q4: Can d-CTAB solutions degrade over time? What are the signs of degradation?
A: While d-CTAB is relatively stable, degradation can occur, especially under certain conditions:
-
Photodegradation: Exposure to UV light can cause d-CTAB to degrade.[12][13] It is advisable to store solutions in a way that minimizes light exposure, although storage in clear glass bottles at room temperature is generally considered acceptable for many applications.[3]
-
Chemical Degradation: While specific data on the hydrolysis of d-CTAB is limited, prolonged exposure to harsh chemical environments (e.g., strong oxidizing agents) should be avoided.
-
Visual Indicators: A significant color change (e.g., yellowing) of a clear, colorless solution could indicate degradation or contamination.[3] A decrease in the solution's performance in your experiments (e.g., reduced DNA yield in extractions) can also be an indicator of degradation.[1]
Q5: What is the shelf life of d-CTAB solutions, especially when used in buffers for DNA extraction?
A: The shelf life of a d-CTAB solution depends on its composition:
-
Pure d-CTAB in water: Can be stable for several months to a year under proper storage.[1]
-
CTAB DNA Extraction Buffer: The stability of the complete buffer is often limited by other components. For instance, once β-mercaptoethanol is added to the buffer, its shelf life is significantly reduced to only a few days.[14] It is often recommended to prepare fresh CTAB buffer for optimal results in DNA extraction.[1]
Quantitative Data Summary
| Parameter | Value/Condition | Observation | Source |
| Storage Temperature | 4°C to 30°C | Can be stored for several months to a year. | [1] |
| -20°C or -80°C | Recommended for longer-term storage. | [1] | |
| pH Stability | Acidic (pH 1) vs. Alkaline (pH 10) | Emulsion stability is virtually identical. | [5][6] |
| Photodegradation (UV light) | 253.7 nm UV light | 55% degradation at a fluence dose of 40.65 J/cm². | [12] |
| UV-H₂O₂ | >99% degradation at a fluence dose of 0.79 J/cm². | [12] | |
| Shelf Life (with additives) | CTAB buffer with β-mercaptoethanol | 2-3 days. | [14] |
Experimental Protocols
Protocol 1: Visual Inspection for Solution Stability
-
Objective: To qualitatively assess the stability of a d-CTAB aqueous solution over time.
-
Materials:
-
Prepared d-CTAB aqueous solution in a clear, sealed container.
-
A white background for clear observation.
-
A logbook for recording observations.
-
-
Procedure:
-
At regular intervals (e.g., weekly), visually inspect the d-CTAB solution against a white background.
-
Check for any signs of precipitation, cloudiness, or color change.
-
Record the date, storage conditions (temperature and light exposure), and your observations in the logbook.
-
-
Expected Results: A stable solution should remain clear and colorless. The presence of any particulate matter or discoloration may indicate instability or contamination.
Protocol 2: Performance Test in a Standard Application (e.g., DNA Precipitation)
-
Objective: To functionally test the stability of a d-CTAB solution by assessing its performance in a common laboratory procedure.
-
Materials:
-
Aged d-CTAB solution.
-
Freshly prepared d-CTAB solution (as a control).
-
A standard DNA sample of known concentration.
-
Other reagents required for the specific protocol (e.g., isopropanol for DNA precipitation).
-
Spectrophotometer or fluorometer for DNA quantification.
-
-
Procedure:
-
Perform a parallel experiment using both the aged and freshly prepared d-CTAB solutions. For example, use both solutions to precipitate a known amount of DNA.
-
Follow a standardized protocol for DNA precipitation where d-CTAB is a key component.
-
After the procedure, quantify the yield of the precipitated DNA from both experimental setups.
-
-
Expected Results: A significant decrease in DNA yield when using the aged d-CTAB solution compared to the fresh solution would indicate a loss of performance and potential degradation of the aged solution.
Visualizations
Caption: Workflow for stability assessment of d-CTAB solutions.
Caption: A logical guide to troubleshooting d-CTAB precipitation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion: Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. moleculardepot.com [moleculardepot.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of operating conditions and interfering substances on photochemical degradation of a cationic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study on the photo-degradation of cetyltrimethylammonium bromide | Semantic Scholar [semanticscholar.org]
- 14. CTAB DNA Extraction Protocol of P. pruinosa [protocols.io]
Overcoming PCR inhibition from residual deuterated CTAB
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome PCR inhibition caused by residual deuterated and non-deuterated Cetyltrimethylammonium Bromide (CTAB) in DNA samples.
Frequently Asked Questions (FAQs)
Q1: What is CTAB and why is it used in DNA extraction?
A1: CTAB, or Cetyltrimethylammonium Bromide, is a cationic detergent.[1][2] It is a key component in DNA extraction buffers, particularly for plant and fungal samples, because it effectively lyses cell membranes and separates DNA from polysaccharides and polyphenols, which are common PCR inhibitors.[2][3]
Q2: How does residual CTAB inhibit PCR?
A2: CTAB is a strong detergent and even at low concentrations, it can inhibit PCR.[4] The primary mechanism of inhibition is through interaction with and denaturation of DNA polymerase, the enzyme essential for DNA amplification.[5][6][7] It can also bind to the DNA template, preventing primer annealing.[6][7]
Q3: Is there a difference in PCR inhibition between standard CTAB and deuterated CTAB?
Q4: What are the signs of CTAB inhibition in a PCR experiment?
A4: Signs of CTAB inhibition include reduced or no PCR product (faint or no bands on a gel), complete PCR failure, or inconsistent amplification across samples.[6][7] In quantitative PCR (qPCR), inhibition can be observed as an increase in the quantification cycle (Cq) value or a decrease in amplification efficiency.[8][9]
Troubleshooting Guides
Issue: No or low PCR product yield with a DNA sample extracted using a CTAB-based method.
This guide will help you diagnose and resolve PCR inhibition due to residual CTAB.
Step 1: Assess the Purity of Your DNA Sample
-
Spectrophotometric Analysis: Use a NanoDrop or similar spectrophotometer to measure the A260/280 and A260/230 ratios of your DNA sample.
Step 2: Implement a CTAB Removal Strategy
If the A260/230 ratio is low, or if you suspect CTAB contamination, choose one of the following methods to clean up your DNA sample.
-
Method 1: Ethanol or Isopropanol Re-precipitation: This is a straightforward method to wash the DNA pellet and remove residual salts and detergents.[10]
-
Method 2: Chloroform:Isoamyl Alcohol Extraction: An additional organic extraction can effectively partition the CTAB away from the aqueous DNA solution.[11][12]
-
Method 3: Commercial DNA Cleanup Kits: Spin column-based kits are designed to bind DNA while allowing contaminants to be washed away.
-
Method 4: Agarose Gel-Based Purification: For highly inhibited samples, excising the DNA band from an agarose gel can effectively separate the DNA from inhibitors.[13]
Step 3: Optimize Your PCR Reaction
If cleanup methods are insufficient or not feasible, you can try to overcome the inhibition by modifying the PCR reaction itself.
-
Dilute the DNA Template: Diluting the template can reduce the concentration of inhibitors to a level that is tolerated by the DNA polymerase.[14]
-
Use PCR Facilitators: Additives like Bovine Serum Albumin (BSA) can bind to inhibitors like phenolics and help to relieve inhibition.[6]
-
Choose a Robust DNA Polymerase: Some commercially available DNA polymerases are engineered to be more resistant to common PCR inhibitors.
Quantitative Data Summary
The following table summarizes concentrations of CTAB used in extraction buffers and the impact of common inhibitors on PCR.
| Parameter | Concentration/Value | Implication | Reference(s) |
| CTAB Concentration in Lysis Buffer | 1% - 4% (w/v) | Higher concentrations can improve the removal of polysaccharides but increase the risk of carryover and PCR inhibition.[4] | [4] |
| Ideal A260/280 Ratio | ~1.8 | Indicates pure DNA. Lower values suggest protein or phenol contamination. | [7] |
| Ideal A260/230 Ratio | 2.0 - 2.2 | Indicates pure DNA. Lower values suggest contamination with polysaccharides, salts, or CTAB. | [7] |
| Inhibitory EDTA Concentration | ≥ 0.5 mM | EDTA chelates Mg2+, a necessary cofactor for DNA polymerase, thus inhibiting the PCR reaction.[15] | [15] |
Experimental Protocols
Protocol 1: High-Salt CTAB DNA Extraction from Plant Tissue
This protocol is a standard method for isolating high-quality DNA from plant material.
-
Grind Tissue: Grind ~100 mg of fresh or freeze-dried plant tissue to a fine powder in liquid nitrogen.
-
Lysis: Add 750 µL of pre-warmed (60°C) CTAB Extraction Buffer (2% CTAB, 1.4 M NaCl, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 0.2% β-mercaptoethanol added just before use) to the ground tissue.[11] Vortex thoroughly.
-
Incubation: Incubate the lysate at 60°C for 1 hour, with gentle mixing every 15-20 minutes.[11]
-
Organic Extraction: Add an equal volume (750 µL) of Chloroform:Isoamyl Alcohol (24:1).[11][12] Mix by inversion for 5-10 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 15 minutes at room temperature.[11]
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube without disturbing the interface.
-
DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently by inversion until a DNA precipitate is visible.[3][12]
-
Pelleting DNA: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
Washing: Discard the supernatant and wash the DNA pellet with 500 µL of ice-cold 70% ethanol.[3]
-
Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes.
-
Drying and Resuspension: Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the DNA in 50-100 µL of TE buffer or sterile nuclease-free water.
Protocol 2: Post-Extraction Cleanup of CTAB-Contaminated DNA
Use this protocol to purify DNA samples that show signs of CTAB inhibition.
-
Sample Preparation: To your existing DNA sample (e.g., 50 µL), add high-salt TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 M NaCl) to a final volume of 500 µL.
-
Organic Extraction: Add an equal volume (500 µL) of Chloroform:Isoamyl Alcohol (24:1). Vortex for 30 seconds.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes.
-
Aqueous Phase Recovery: Transfer the upper aqueous phase to a new microcentrifuge tube.
-
DNA Precipitation: Add 2 volumes (1 mL) of 100% cold ethanol. Mix by inversion and incubate at -20°C for 30 minutes.
-
Pelleting: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant and wash the pellet with 1 mL of 70% cold ethanol.
-
Final Spin: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Remove the supernatant and air-dry the pellet. Resuspend in a suitable volume of low-salt TE buffer or nuclease-free water.
Visualizations
References
- 1. Cetrimonium bromide - Wikipedia [en.wikipedia.org]
- 2. opsdiagnostics.com [opsdiagnostics.com]
- 3. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 4. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Inhibit inhibition: PCR inhibition and how to prevent it — BioEcho Life Sciences [bioecho.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A quantitative approach to detect and overcome PCR inhibition in ancient DNA extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.10xgenomics.com [cdn.10xgenomics.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Lysis with Hexadecyltrimethylammonium Bromide (CTAB)
Disclaimer: The following guide pertains to the optimization of cell lysis using Hexadecyltrimethylammonium Bromide (CTAB). No specific protocols or optimization data were found for the deuterated form, Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42). It is presumed that the lysis properties are comparable to the non-deuterated form. Researchers using CTAB-d42 should begin by applying the standard CTAB protocols and optimizing from there based on their specific experimental needs and results.
Troubleshooting Guides
This section provides solutions to common problems encountered during cell lysis with CTAB for DNA extraction.
Issue 1: Low DNA Yield
Question: I am experiencing a low yield of DNA after performing cell lysis with CTAB. What are the possible causes and how can I troubleshoot this?
Answer:
Low DNA yield is a frequent issue with several potential causes. Here’s a step-by-step troubleshooting guide:
-
Incomplete Cell Lysis: The most common reason for low yield is that the cells were not completely broken open to release the DNA.
-
Solution: Ensure that the initial mechanical disruption of the cells is thorough. For plant tissues, this means grinding the sample to a very fine powder using liquid nitrogen.[1][2] For other cell types, ensure your chosen homogenization method is effective.[1] You may also need to adjust the incubation time and temperature. While a common starting point is 60-65°C for 30-60 minutes, some protocols recommend shorter, cooler incubations to preserve DNA integrity, while others use longer times for difficult samples.[3][4][5]
-
Optimization: Experiment with a range of incubation times (e.g., 30 min, 60 min, 90 min) and temperatures (e.g., 55°C, 60°C, 65°C) to find the optimal conditions for your specific sample type.[5]
-
-
Incorrect Lysis Buffer Composition: The effectiveness of the lysis buffer is critical.
-
Insufficient Starting Material: Using too little tissue will naturally result in a low DNA yield.
-
Solution: A general guideline is to use 0.1-1 gram of fresh plant tissue.[1] If your sample is particularly small or has a low cell density, you may need to scale up the amount of starting material.
-
-
DNA Loss During Purification: DNA can be lost during the chloroform extraction and isopropanol precipitation steps.
Issue 2: DNA Contamination
Question: My extracted DNA is contaminated with polysaccharides or proteins. How can I improve the purity?
Answer:
Contamination is a common problem, especially when working with plant tissues rich in secondary metabolites.
-
Polysaccharide Contamination: This can make the DNA pellet slimy and difficult to resuspend, and can inhibit downstream enzymatic reactions.
-
Solution: The high salt concentration (typically 1.4 M NaCl) in the CTAB buffer helps to keep polysaccharides in solution while the DNA is precipitated.[6] Ensure your buffer is correctly prepared. Some protocols suggest additional purification steps if polysaccharide contamination persists.
-
-
Protein Contamination: Proteins can co-precipitate with DNA and interfere with subsequent applications.
-
Phenolic Compound Contamination: These compounds can oxidize and bind to DNA, giving it a brownish color and rendering it unsuitable for many applications.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time and temperature for cell lysis with CTAB?
A1: There is no single optimal time and temperature, as it is highly dependent on the sample type. A common starting point for plant tissues is 60-65°C for 30-60 minutes.[3] However, some studies have shown that a shorter and cooler incubation can result in purer DNA with less fragmentation.[4][5][9][10] For difficult-to-lyse tissues, a longer incubation of up to 90 minutes or even overnight may be necessary.[11][12] It is recommended to empirically determine the optimal conditions for your specific sample.
Q2: Can I use frozen tissue for CTAB DNA extraction?
A2: Yes, in fact, freezing the tissue in liquid nitrogen is a crucial first step for mechanical disruption, especially for plant samples.[6][7] This makes the tissue brittle and easier to grind into a fine powder, which is essential for efficient lysis.[1]
Q3: Why is β-mercaptoethanol added to the CTAB buffer immediately before use?
A3: β-mercaptoethanol is a reducing agent that helps to prevent the oxidation of phenolic compounds and inhibits the activity of nucleases that can degrade DNA.[6] It is volatile and loses its effectiveness over time, so it should always be added fresh to the lysis buffer.
Q4: My DNA pellet is difficult to dissolve. What can I do?
A4: A pellet that is difficult to dissolve may indicate contamination with polysaccharides.[2] After washing with 70% ethanol, ensure all the ethanol has evaporated before attempting to resuspend the DNA.[7] You can warm the TE buffer or water used for resuspension to 55-65°C to aid in dissolving the DNA.[11] Gentle pipetting or flicking the tube can also help, but avoid vigorous vortexing which can shear the DNA.
Data Presentation
Table 1: Recommended Incubation Conditions for CTAB Cell Lysis from Various Protocols
| Sample Type | Incubation Temperature (°C) | Incubation Time | Source |
| Plant Tissue (General) | 60 - 65 | 30 - 60 minutes | [3] |
| Plant Tissue (General) | 65 | 40 minutes - 1 hour | [13] |
| Plant Tissue (General) | 60 | 30 minutes | [2] |
| Micromonas (Algae) | 60 | 1 hour | [8] |
| Coral Tissue | 60 | 90 minutes | [11] |
| Silica-dried Plant Tissue | 55 | 1 hour to overnight | [12] |
| Rumen Fluid, Bacteria | 65 | 60 minutes | [14] |
Experimental Protocols
Detailed Protocol for DNA Extraction from Plant Tissue using CTAB
This protocol is a compilation from several sources and provides a general framework. Optimization may be required for specific plant species.[2][6][8]
-
Sample Preparation:
-
Harvest approximately 100 mg of young, fresh leaf tissue.
-
Freeze the tissue with liquid nitrogen and immediately grind it into a fine powder using a mortar and pestle.[6]
-
-
Lysis:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 700 µL of pre-warmed (65°C) CTAB lysis buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 1% PVP, and 0.2% β-mercaptoethanol added fresh).
-
Vortex briefly to mix.
-
Incubate at 65°C for 30-60 minutes in a water bath or heat block, with occasional gentle mixing.[6]
-
-
Purification:
-
After incubation, add an equal volume (700 µL) of chloroform:isoamyl alcohol (24:1).
-
Mix by inverting the tube for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the phases.[8]
-
Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Be cautious not to disturb the white interface.[7]
-
-
Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inverting the tube until DNA strands become visible.
-
Incubate at -20°C for at least 30 minutes to precipitate the DNA. For higher yields, an overnight incubation can be performed.[6]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
-
Washing and Resuspension:
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet with 1 mL of 70% ethanol by gently adding the ethanol and then centrifuging at 12,000 x g for 5 minutes at 4°C.
-
Decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to resuspend.
-
Resuspend the DNA pellet in 50-100 µL of sterile TE buffer or nuclease-free water. Warming the buffer to 65°C may aid in resuspension.[11]
-
Mandatory Visualizations
Caption: Experimental workflow for DNA extraction using the CTAB method.
Caption: Troubleshooting flowchart for low DNA yield in CTAB extraction.
Caption: Simplified mechanism of CTAB action during cell lysis.
References
- 1. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 2. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 3. CTAB Plant DNA Extraction: An Overview and Methodology [plantextractwholesale.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the lysis step in CTAB DNA extractions of silica‐dried and herbarium leaf tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Isolation from Plant Tissue Using CTAB Method â Complete Guide | BioTech Beacons [biotechbeacon.com]
- 7. zymoresearch.com [zymoresearch.com]
- 8. mbari.org [mbari.org]
- 9. Optimizing the lysis step in CTAB DNA extractions of silica‐dried and herbarium leaf tissues | Semantic Scholar [semanticscholar.org]
- 10. "Optimizing the lysis step in CTAB DNA extractions of silica-dried and " by S. James Carey, L. Ellie Becklund et al. [ohioopen.library.ohio.edu]
- 11. CTAB DNA extraction [ryaneckert.github.io]
- 12. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
- 13. ccb.ucr.edu [ccb.ucr.edu]
- 14. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of Micelle Properties: Hexadecyltrimethylammonium Bromide-d42 vs. Non-deuterated CTAB
For researchers, scientists, and drug development professionals, understanding the subtle differences in the physicochemical properties of surfactants is paramount for optimizing experimental design and formulation. This guide provides an objective comparison of the micellar properties of Hexadecyltrimethylammonium Bromide-d42 (d-CTAB) and its non-deuterated counterpart, Cetyltrimethylammonium Bromide (CTAB or h-CTAB), supported by experimental data.
The primary distinction between d-CTAB and h-CTAB lies in the isotopic substitution of hydrogen with deuterium in the hydrophobic alkyl chain of the surfactant molecule. This seemingly minor alteration can influence the delicate balance of forces governing micelle formation and structure. While extensive data exists for h-CTAB, direct comparative studies with d-CTAB are less common. However, existing research, particularly in the field of small-angle neutron scattering (SANS), provides valuable insights.
Quantitative Comparison of Micelle Properties
| Micelle Property | Hexadecyltrimethylammonium Bromide-d42 (d-CTAB) | Non-deuterated CTAB (h-CTAB) | Experimental Technique(s) |
| Critical Micelle Concentration (CMC) | Expected to be very similar to h-CTAB. | ~0.92 - 1.0 mM in water at 25°C | Tensiometry, Conductometry, Fluorimetry, Isothermal Titration Calorimetry (ITC)[1][2] |
| Aggregation Number (Nagg) | Inferred to be comparable to h-CTAB based on similar micelle size. | 48 - 77 in water at 25°C[1][3] | Static Fluorescence Quenching, Time-Resolved Fluorescence Quenching, SANS, Small-Angle X-ray Scattering (SAXS)[1][3] |
| Micelle Size (Radius) | The radius of d-CTAB micelles corresponds to that of h-CTAB micelles.[4] | Varies with concentration and additives. | Small-Angle Neutron Scattering (SANS), Dynamic Light Scattering (DLS)[4] |
| Micelle Shape | Assumed to be similar to h-CTAB (spherical to ellipsoidal at low concentrations). | Spherical to ellipsoidal at concentrations just above the CMC, can transition to rod-like or worm-like micelles at higher concentrations or with additives. | SANS, SAXS |
Discussion of Comparative Performance
The available data suggests that the effect of deuterating the alkyl chain of CTAB on its fundamental micellar properties—CMC, aggregation number, and size—is minimal in aqueous solutions. A key study utilizing SANS with deuterated CTAB to investigate the solubilization of perfumes in micelles found that the radius of d-CTAB micelles was comparable to that of h-CTAB micelles under the same conditions[4]. This indicates that the overall size and, by extension, the aggregation number are not significantly perturbed by the isotopic substitution.
The CMC is primarily driven by the hydrophobic effect. While deuteration can slightly alter the strength of van der Waals interactions and the structure of surrounding water molecules, these effects appear to be subtle for the long alkyl chain of CTAB, resulting in a CMC that is expected to be very close to that of its non-deuterated analog.
For most practical applications in drug delivery and formulation, where CTAB is used as a solubilizing agent, stabilizer, or template, the choice between d-CTAB and h-CTAB will likely be dictated by the specific experimental technique being employed rather than a significant difference in their bulk micellar properties. The primary utility of d-CTAB is as a tool in neutron scattering experiments to manipulate the scattering length density and selectively highlight different components of a complex system.
Experimental Protocols
Detailed methodologies for the characterization of CTAB micelle properties are crucial for reproducible research. Below are outlines of common experimental protocols.
Determination of Critical Micelle Concentration (CMC)
1. Surface Tensiometry:
-
Prepare a series of CTAB solutions of varying concentrations in deionized water.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot surface tension as a function of the logarithm of the CTAB concentration.
-
The CMC is determined from the breakpoint in the curve, where the surface tension becomes relatively constant with increasing concentration.
2. Conductometry:
-
Prepare a series of CTAB solutions in deionized water.
-
Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Plot the specific conductivity against the CTAB concentration.
-
The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC[2].
Determination of Aggregation Number (Nagg)
Static Fluorescence Quenching:
-
Prepare a series of CTAB solutions above the CMC containing a constant concentration of a fluorescent probe (e.g., pyrene).
-
Add varying concentrations of a quencher (e.g., cetylpyridinium chloride).
-
Measure the fluorescence intensity of the probe at each quencher concentration.
-
The aggregation number can be calculated from the slope of the plot of the natural logarithm of the ratio of initial fluorescence intensity to the intensity with the quencher versus the quencher concentration, using the equation derived from the Poisson distribution of the quencher among the micelles[1][5].
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the micellar properties of d-CTAB and h-CTAB.
Caption: Workflow for comparing d-CTAB and h-CTAB micelle properties.
References
Validation of Hexadecyltrimethylammonium Bromide-d42 as a Quantitative Standard for LC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42) as a quantitative standard for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of quaternary ammonium compounds (QACs). The performance of CTAB-d42 is objectively compared with alternative internal standards, supported by experimental data, to establish its suitability for accurate and precise quantification in complex matrices.
Introduction to Quantitative Analysis with Internal Standards
In LC-MS-based quantification, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls.[1] The primary role of an IS is to compensate for variability during sample preparation, injection volume, and signal suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect.[2] The analyte-to-IS peak area ratio is used for quantification, which significantly improves the accuracy and precision of the results.[2]
The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery.[3] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[2][4] This guide focuses on the validation of CTAB-d42, a SIL-IS for the analysis of Hexadecyltrimethylammonium Bromide (CTAB) and other long-chain QACs.
Logical Workflow for Internal Standard Validation
The validation of an internal standard is a critical step to ensure a bioanalytical method is fit for its purpose. The following diagram illustrates the logical workflow for validating a quantitative standard for LC-MS analysis.
References
- 1. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
Isotopic Labeling Effect of Hexadecyltrimethylammonium Bromide-d42 on NMR Spectra: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of formulations, understanding the impact of isotopic labeling is paramount. This guide provides an objective comparison of the NMR spectra of standard Hexadecyltrimethylammonium Bromide (CTAB) and its fully deuterated counterpart, Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42). The substitution of all 42 hydrogen atoms with deuterium significantly alters the NMR spectral features, offering distinct advantages in specific research applications.
Comparison of 1H and 13C NMR Spectra
The most profound effect of deuteration is observed in the 1H NMR spectrum. For CTAB-d42, the complete replacement of protons with deuterium results in a nearly silent 1H NMR spectrum. This is highly advantageous in studies where the signals from the surfactant would otherwise overlap with and obscure the signals from a molecule of interest solubilized within the CTAB micelles.[1]
In 13C NMR, the effects are more nuanced. The primary effect is the change in the multiplicity of the carbon signals due to coupling with deuterium (13C-2H coupling) instead of hydrogen (13C-1H coupling). Since deuterium has a spin quantum number of 1, a CD group appears as a 1:1:1 triplet, a CD2 group as a 1:2:3:2:1 quintet, and a CD3 group as a 1:3:6:7:6:3:1 septet in the 13C NMR spectrum. This is in contrast to the singlet signals observed for each carbon in a proton-decoupled 13C NMR spectrum of standard CTAB.
Furthermore, deuteration typically induces a small upfield shift (to a lower ppm value) in the 13C chemical shifts of the directly attached and nearby carbons. This phenomenon is known as the deuterium isotope effect.[2][3] The magnitude of this shift is usually a fraction of a ppm but is readily detectable.
Table 1: Comparison of 1H NMR Spectral Properties
| Feature | Hexadecyltrimethylammonium Bromide (CTAB) | Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42) | Rationale for Difference |
| Signal Presence | Multiple signals corresponding to the different protons in the molecule. | Essentially no signals, except for a residual proton signal of the solvent. | Complete replacement of 1H with 2H, which is not detected in 1H NMR. |
| Signal Overlap | High potential to overlap with signals from other molecules in the sample. | Minimal to no overlap. | Absence of proton signals from the surfactant. |
| Primary Application | Structural characterization of the surfactant itself. | As a "NMR-silent" matrix for studying other molecules. | Eliminates background signals from the surfactant. |
Table 2: Comparison of 13C NMR Spectral Properties
| Feature | Hexadecyltrimethylammonium Bromide (CTAB) | Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42) | Rationale for Difference |
| Multiplicity (Proton Decoupled) | Singlets for each carbon environment. | Multiplets due to 13C-2H coupling (e.g., septet for CD3, quintet for CD2). | Deuterium has a spin of 1, leading to characteristic splitting patterns. |
| Chemical Shift | Characteristic chemical shifts for each carbon. | Small upfield shift (isotopic shift) for each carbon compared to CTAB. | Deuterium isotope effect on carbon shielding. |
| Linewidth | Generally sharp lines. | Potentially broader lines due to quadrupolar relaxation of deuterium. | The quadrupolar nature of the deuterium nucleus can influence the relaxation of adjacent carbons. |
Experimental Protocols
1. Sample Preparation
-
For CTAB: Prepare a solution of the desired concentration (e.g., 10 mM) in a deuterated solvent (e.g., D2O, Methanol-d4). The choice of solvent will depend on the experimental goals.
-
For CTAB-d42: Prepare a solution of the desired concentration in the same deuterated solvent as the non-deuterated sample for a direct comparison. If studying a non-deuterated analyte, the analyte can be dissolved directly in the CTAB-d42 solution.
-
Analyte Solubilization: If studying the interaction of an analyte with the surfactant micelles, the analyte should be added to the prepared surfactant solution. Gentle vortexing or sonication may be required to ensure complete solubilization.
2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
1H NMR:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, appropriate spectral width.
-
For samples in D2O, solvent suppression techniques may be necessary to attenuate the residual HOD signal.
-
-
13C NMR:
-
Acquire a standard 1D proton-decoupled carbon spectrum.
-
Typical parameters: A higher number of scans will be required compared to 1H NMR (e.g., 1024 or more) due to the lower natural abundance of 13C. A relaxation delay of 2-5 seconds is common.
-
Visualizing the Molecular Structures and Experimental Workflow
Caption: Molecular structures of CTAB and its deuterated analog, CTAB-d42.
Caption: A simplified workflow for the NMR analysis of CTAB and CTAB-d42.
Signaling Pathways and Logical Relationships
The primary "pathway" in this context is the influence of isotopic composition on the observed NMR signal. This can be visualized as a decision tree based on the isotopic label.
Caption: Logical flow of the expected NMR spectral outcomes based on isotopic labeling.
References
- 1. NMR study of the influence of n-alkanol co-surfactants on reverse micelles in quaternary microemulsions of cetyltrimethylammonium bromide (CTAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Performance of Cationic Surfactants in DNA Isolation: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the isolation of high-purity, high-yield DNA is a foundational step for numerous downstream applications, from PCR and qPCR to next-generation sequencing and cloning. Cationic surfactants are instrumental in protocols for extracting DNA from challenging biological materials, notably plant tissues, which are abundant in polysaccharides and polyphenols that can impede DNA isolation and subsequent enzymatic processes.
The Role of Cationic Surfactants in DNA Isolation
Cationic surfactants, with CTAB being a prime example, are detergent molecules that possess a positively charged hydrophilic head and a long hydrophobic tail. This amphipathic nature is key to their utility in DNA extraction protocols.
The fundamental principle of the CTAB-based DNA extraction method involves several key stages:
-
Cell Lysis: The process begins with the mechanical disruption of the tissue, often by grinding in liquid nitrogen, followed by the addition of a CTAB extraction buffer. The detergent action of CTAB disrupts the cell and nuclear membranes, leading to the release of DNA and other cellular components.
-
Contaminant Removal: A key advantage of CTAB is its ability to separate DNA from polysaccharides, which are common contaminants in plant extracts.[1] In a high-salt buffer, CTAB forms complexes with both nucleic acids and polysaccharides. However, through controlled reduction of the salt concentration, CTAB selectively precipitates with DNA, leaving the majority of polysaccharides in the solution.[1] Proteins are also denatured and separated during this process.
-
Purification: The DNA is further purified from residual proteins and other contaminants through extraction with organic solvents, typically a mixture of chloroform and isoamyl alcohol.
-
Precipitation: The purified DNA is then precipitated from the aqueous phase using isopropanol or ethanol.
-
Washing and Resuspension: The resulting DNA pellet is washed with ethanol to remove any remaining salts and subsequently redissolved in a suitable buffer for storage and downstream use.
Performance of CTAB in DNA Isolation
The CTAB method is a well-established and robust technique known for its ability to yield high-molecular-weight DNA of high purity, especially from plant sources.[2] DNA extracted using this method typically exhibits an A260/A280 ratio between 1.8 and 2.0, which is indicative of low protein contamination.[3]
Comparison with Other Surfactants:
While comprehensive quantitative data from head-to-head comparisons of various cationic surfactants are limited, some information is available for other detergents.
-
Dodecyltrimethylammonium bromide (DTAB): This cationic surfactant is structurally similar to CTAB but has a shorter hydrocarbon tail (12 carbons versus 16 for CTAB). This difference in chain length results in a higher critical micelle concentration (CMC) for DTAB (approximately 14 mM) compared to CTAB (approximately 1 mM).[4] The more pronounced self-aggregation behavior of CTAB at lower concentrations may contribute to its efficiency in precipitating DNA and removing contaminants.[4] While some protocols may use DTAB, CTAB remains the more prevalent choice in plant DNA extraction.
-
Sodium Dodecyl Sulfate (SDS): In contrast to the cationic nature of CTAB, SDS is an anionic surfactant. It is also widely used in DNA extraction, particularly from bacteria.[5] While both are effective in cell lysis, CTAB is generally preferred for plant tissues due to its superior ability to remove polysaccharides.[5]
Quantitative Performance Data
The following table summarizes typical performance metrics for the standard CTAB method based on available literature. It is important to note that DNA yield and purity can vary significantly depending on the sample type, quality, and specific protocol modifications.
| Surfactant | Typical DNA Yield (per 100 mg tissue) | Typical Purity (A260/A280 Ratio) | Key Advantages | Common Applications |
| CTAB | 100 - 200 ng[3] | 1.8 - 2.0[3] | Efficient removal of polysaccharides and polyphenols; yields high-molecular-weight DNA.[2] | DNA extraction from plants and fungi. |
| SDS | Varies | Can be lower than CTAB due to potential co-precipitation of contaminants.[2] | Effective for cell lysis and protein denaturation. | DNA extraction from bacteria and animal tissues.[5] |
Experimental Protocol: A Standard CTAB Method for Plant DNA Extraction
This protocol is a generalized procedure and may require optimization for specific plant species or tissues.
Materials:
-
CTAB Extraction Buffer (2% (w/v) CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% (w/v) PVP)
-
β-mercaptoethanol
-
Chloroform:Isoamyl alcohol (24:1 v/v)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Liquid nitrogen
-
Sterile mortar and pestle
-
Microcentrifuge tubes (1.5 mL and 2 mL)
-
Water bath or heating block (set to 65°C)
-
Microcentrifuge
Procedure:
-
Sample Preparation: a. Weigh approximately 100 mg of fresh or frozen plant tissue. b. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled sterile mortar and pestle.
-
Lysis: a. Transfer the powdered tissue to a 2 mL microcentrifuge tube. b. Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer. Add β-mercaptoethanol to a final concentration of 0.2% (v/v) to the buffer just before use. c. Vortex the tube briefly to ensure the powder is fully suspended. d. Incubate the tube at 65°C for 60 minutes, with gentle inversion every 15-20 minutes.
-
Purification: a. Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate. b. Mix gently by inversion for 5 to 10 minutes until an emulsion is formed. c. Centrifuge at 12,000 × g for 10 minutes at room temperature. This will separate the mixture into two phases. d. Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube, being cautious not to disturb the interface containing denatured proteins and cellular debris.
-
Precipitation: a. To the collected aqueous phase, add 0.7 volumes of ice-cold isopropanol (e.g., 700 µL for 1 mL of aqueous phase). b. Mix gently by inversion. A white, stringy precipitate of DNA should become visible. c. Incubate the tube at -20°C for at least 30 minutes to facilitate complete DNA precipitation. d. Centrifuge at 12,000 × g for 10 minutes at 4°C to pellet the DNA.
-
Washing: a. Carefully decant the supernatant, ensuring the DNA pellet remains in the tube. b. Add 1 mL of ice-cold 70% ethanol to wash the pellet and remove residual salts. c. Centrifuge at 12,000 × g for 5 minutes at 4°C. d. Carefully decant the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Avoid over-drying, as this can make the DNA difficult to redissolve.
-
Resuspension: a. Resuspend the DNA pellet in 50-100 µL of TE buffer. b. To aid dissolution, incubate at 65°C for 10 minutes. c. Store the purified DNA at -20°C for long-term use.
Visualization of the Experimental Workflow
Caption: A generalized workflow for DNA isolation using the CTAB method.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Extraction Showdown: Comparing the Performance of Various Plant DNA Extraction Methods [greenskybio.com]
- 3. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Determining the Isotopic Enrichment of Hexadecyltrimethylammonium Bromide-d42
For researchers, scientists, and drug development professionals working with deuterated compounds, accurate determination of isotopic enrichment is paramount for ensuring the quality and reliability of experimental results. This guide provides a comparative overview of the primary analytical techniques used to determine the isotopic enrichment of Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42), a deuterated cationic surfactant. This guide also presents alternative deuterated surfactants and details the experimental protocols for the principal analytical methods.
Comparison of Analytical Methods for Isotopic Enrichment
The two primary methods for determining the isotopic enrichment of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and provides complementary information.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ions to determine the distribution of isotopologues (molecules differing only in their isotopic composition). | Exploits the magnetic properties of atomic nuclei to provide information on the chemical environment and relative abundance of isotopes. |
| Information Provided | Provides the overall isotopic distribution and can calculate the percentage of molecules with a specific number of deuterium atoms. | Determines the specific sites of deuteration and can quantify the isotopic enrichment at each position. ¹H NMR measures the reduction in proton signals, while ²H NMR directly detects deuterium.[1] |
| Sample Requirements | Requires very small sample amounts (nanogram level) and the sample must be ionizable.[2] | Requires larger sample amounts (milligram level) and the sample must be soluble in a deuterated solvent. |
| Data Analysis | Involves analyzing the isotopic cluster of the molecular ion and comparing the experimental distribution to theoretical distributions for different enrichment levels.[3] | Involves integrating the signals in ¹H and/or ²H spectra to determine the relative abundance of protons and deuterons.[4] |
| Strengths | High sensitivity, provides molecular weight information, and is excellent for determining overall deuteration levels.[2] | Provides detailed structural information, is non-destructive, and can precisely determine the position of deuterium labels.[5] |
| Limitations | Can be destructive, may not distinguish between positional isomers of deuteration without fragmentation analysis, and can be affected by matrix effects.[6] | Lower sensitivity compared to MS and requires longer acquisition times for less abundant nuclei like deuterium.[7] |
Alternative Deuterated Surfactants
While Hexadecyltrimethylammonium Bromide-d42 is a common choice, other deuterated quaternary ammonium surfactants can be utilized in various research applications. The selection of a surfactant may depend on the specific requirements of the experiment, such as critical micelle concentration, chain length, and head group characteristics.
| Compound | Structure | Typical Applications |
| Dodecyltrimethylammonium Bromide-d27 (DTAB-d27) | CH₃(CD₂)₁₁N⁺(CD₃)₃ Br⁻ | Used in studies of micellar systems, as a template for nanoparticle synthesis, and in proteomics. |
| Benzalkonium Chloride-d5 (BAC-d5) | [C₆H₅CD₂N⁺(CH₃)₂R] Cl⁻ (R = C₈H₁₇ to C₁₈H₃₇) | Employed as an antiseptic, preservative, and solubilizing agent in pharmaceutical formulations.[8][9] |
| Domiphen Bromide-d | C₂₂H₄₀BrNO (deuterated) | Used as a topical antiseptic and disinfectant.[10][11] |
Experimental Protocols
Below are detailed methodologies for determining the isotopic enrichment of a deuterated surfactant, using Cetyltrimethylammonium Bromide-d9 (CTAB-d9) as a representative example for NMR analysis and a general protocol for mass spectrometry.
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is adapted from the study of head group dynamics in solid-state Cetyltrimethylammonium Bromide-d9 (CTAB-d9).[12][13]
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the deuterated surfactant (e.g., CTAB-d9) in a suitable deuterated solvent (e.g., D₂O, Methanol-d4) in a clean NMR tube. The final concentration should be sufficient to obtain a good signal-to-noise ratio.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ²H detection.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The degree of deuteration can be estimated by comparing the integral of a residual proton signal in the deuterated part of the molecule to the integral of a signal from a non-deuterated internal standard or a non-deuterated portion of the molecule.
-
-
²H NMR:
-
Switch the spectrometer to the ²H channel.
-
Acquire a one-dimensional ²H NMR spectrum. Since the natural abundance of deuterium is very low (0.015%), the signals observed will predominantly be from the enriched positions.[1]
-
The chemical shifts in the ²H spectrum will be very similar to those in the ¹H spectrum, allowing for the identification of the deuterated sites.[7]
-
3. Data Analysis for Isotopic Enrichment Calculation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
For ¹H NMR , calculate the isotopic enrichment by comparing the integral of a specific proton signal in the deuterated compound to the integral of a known reference signal.
-
For ²H NMR , the presence of strong signals confirms deuteration at specific sites. The relative integrals of different deuterium signals can provide information about the relative enrichment at different positions. For a more precise quantification, an internal standard with a known deuterium concentration can be used.
Method 2: High-Resolution Mass Spectrometry (HR-MS)
This is a general protocol for the analysis of deuterated compounds.[2][3][5]
1. Sample Preparation:
-
Prepare a dilute solution of the deuterated surfactant in a solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture with water. A typical concentration is in the range of 1-10 µg/mL.
-
For quantitative analysis, a non-deuterated standard of the same compound should be prepared at a similar concentration.
2. Mass Spectrometry Data Acquisition:
-
Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.
-
Mode: Operate the mass spectrometer in positive ion mode for quaternary ammonium compounds.
-
Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
-
Acquire a full scan mass spectrum over a mass range that includes the molecular ion of the deuterated compound and its isotopologues.
-
3. Data Analysis for Isotopic Enrichment Calculation:
-
Identify the isotopic cluster of the molecular ion of the deuterated surfactant.
-
Measure the relative abundance of each isotopologue peak (M, M+1, M+2, etc.).
-
Calculate the theoretical isotopic distribution for various levels of deuterium enrichment.
-
Compare the experimentally measured isotopic distribution with the theoretical distributions to determine the isotopic enrichment that provides the best fit. This can often be done using software provided with the mass spectrometer.
Visualizations
Experimental Workflow for Isotopic Enrichment Determination
Caption: Workflow for determining isotopic enrichment.
Comparison of MS and NMR for Isotopic Analysis
Caption: Key differences between MS and NMR analysis.
References
- 1. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. quaternary ammonium surfactant: Topics by Science.gov [science.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Domiphen Bromide | C22H40BrNO | CID 10866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Cross-Validation of Critical Micelle Concentration Measurement for Hexadecyltrimethylammonium Bromide (CTAB) and its Deuterated Analog
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of common analytical methods for determining the critical micelle concentration (CMC) of the cationic surfactant Hexadecyltrimethylammonium Bromide (CTAB) and its deuterated form, Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42). The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the experimental protocols and the expected quantitative outcomes from various techniques, thereby facilitating robust cross-validation of CMC measurements.
Introduction to Critical Micelle Concentration
The critical micelle concentration is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into larger aggregates known as micelles.[1] Above the CMC, the addition of more surfactant primarily leads to the formation of more micelles rather than increasing the monomer concentration.[1] This transition is accompanied by abrupt changes in various physicochemical properties of the solution, which form the basis for its experimental determination.[2] Accurate determination of the CMC is crucial in numerous applications, including drug delivery, formulation science, and materials synthesis.
Comparative Analysis of CMC Values
While extensive data is available for the CMC of CTAB, direct comparative studies with its fully deuterated analog, CTAB-d42, are less common in publicly accessible literature. However, based on the established principles of surfactant self-assembly, the isotopic substitution of hydrogen with deuterium in the hydrophobic tail is not expected to significantly alter the CMC. The primary driving force for micellization is the hydrophobic effect, which is largely governed by the interactions between the hydrocarbon chains and the surrounding water molecules. The subtle differences in van der Waals interactions and C-D versus C-H bond lengths and polarizabilities are generally considered to have a minimal impact on the overall hydrophobic association.
The accepted CMC value for CTAB in pure water at or near room temperature (25°C) is approximately 0.9 mM to 1.0 mM .[3][4] Various analytical techniques, when properly executed, should yield results within this range.
Data Presentation: CMC of CTAB by Different Methods
The following table summarizes representative CMC values for Hexadecyltrimethylammonium Bromide (CTAB) obtained by different analytical techniques as reported in the scientific literature. This data serves as a benchmark for researchers performing their own CMC measurements.
| Analytical Method | Reported CMC of CTAB (mM) | Reference |
| Streaming Potential | 0.93 | [5] |
| Conductivity | ~1.0 | [3] |
| Surface Tension | In agreement with reported values | [6] |
| Fluorescence Spectroscopy | In agreement with reported values | [7] |
Experimental Protocols for CMC Determination
A detailed methodology for three widely used techniques for CMC determination is provided below. These protocols can be adapted for both CTAB and CTAB-d42.
Surface Tensiometry
Principle: The surface tension of a surfactant solution decreases as the concentration of surfactant monomers increases and they adsorb at the air-water interface. Once the surface is saturated and micelles begin to form (at the CMC), the surface tension remains relatively constant with further increases in surfactant concentration.[6]
Experimental Workflow:
Caption: Workflow for CMC determination using surface tensiometry.
Protocol:
-
Solution Preparation: Prepare a stock solution of CTAB or CTAB-d42 in high-purity water. From this stock, prepare a series of solutions with decreasing concentrations through serial dilution. The concentration range should span below and above the expected CMC.
-
Instrumentation: Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method. Ensure the instrument is properly calibrated according to the manufacturer's instructions.
-
Measurement: For each solution, measure the surface tension. It is crucial to allow the system to reach equilibrium before each measurement, as surfactant molecules need time to diffuse and adsorb at the interface.
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The resulting graph will typically show two linear regions. The CMC is determined from the intersection of the regression lines drawn through these two regions.
Conductometry
Principle: For ionic surfactants like CTAB, the electrical conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility per charge carrier than the individual ions, and a fraction of the counterions become associated with the micelles.[3][8]
Experimental Workflow:
Caption: Workflow for CMC determination using conductometry.
Protocol:
-
Solution Preparation: Prepare a series of CTAB or CTAB-d42 solutions in deionized water of varying concentrations.
-
Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.
-
Measurement: Measure the specific conductance of each solution. Ensure thermal equilibrium is reached for each measurement.
-
Data Analysis: Plot the specific conductance (κ) against the surfactant concentration. The plot will exhibit two linear segments with different slopes. The CMC is the concentration at the point of intersection of these two lines.[8]
Fluorescence Spectroscopy
Principle: This method utilizes a fluorescent probe, such as pyrene, whose fluorescence properties are sensitive to the polarity of its microenvironment. In a polar aqueous solution below the CMC, pyrene exhibits certain fluorescence characteristics. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.[7] A common approach is to monitor the ratio of the intensities of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum. This ratio is sensitive to the local polarity and decreases as pyrene moves from the aqueous environment to the micellar core.
Experimental Workflow:
Caption: Workflow for CMC determination using fluorescence spectroscopy with a pyrene probe.
Protocol:
-
Solution and Probe Preparation: Prepare a stock solution of CTAB or CTAB-d42. Also, prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol). Add a small, constant aliquot of the pyrene stock solution to each of a series of surfactant solutions of varying concentrations, ensuring the final pyrene concentration is very low (micromolar range) to avoid self-quenching.
-
Instrumentation: Use a spectrofluorometer. Set the excitation wavelength to approximately 335 nm.
-
Measurement: Record the emission spectrum for each sample, typically from 350 nm to 450 nm.
-
Data Analysis: From each spectrum, determine the intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks. Plot the ratio of these intensities (I1/I3) as a function of the surfactant concentration. The resulting plot is typically sigmoidal. The CMC is often taken as the concentration corresponding to the midpoint of the transition in the sigmoidal curve.
Conclusion
The cross-validation of CMC measurements for Hexadecyltrimethylammonium Bromide and its deuterated analog, CTAB-d42, can be effectively achieved by employing multiple, independent analytical techniques. Surface tensiometry, conductometry, and fluorescence spectroscopy are all robust methods that rely on different physicochemical principles, providing a high degree of confidence in the determined CMC value when the results are in agreement. While the isotopic labeling in CTAB-d42 is not expected to cause a significant shift in the CMC, empirical verification through these cross-validation techniques is a cornerstone of rigorous scientific practice. The detailed protocols and comparative data presented in this guide are intended to support researchers in obtaining accurate and reproducible CMC measurements for these important surfactant molecules.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tuning cationic micelle properties with antioxidant additive: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ache.org.rs [ache.org.rs]
A Comparative Guide to Deuterated and Non-Deuterated Surfactants in Proteomics
In the field of proteomics, the effective solubilization of proteins is a critical first step for successful analysis, particularly for hydrophobic and membrane-associated proteins. Surfactants are indispensable reagents for this purpose, aiding in protein denaturation and improving enzymatic digestion efficiency.[1][2] While various mass spectrometry (MS)-compatible surfactants have been developed, the exploration of deuterated surfactants remains a niche area. This guide provides a comparative study of deuterated and non-deuterated surfactants in the context of proteomics, offering a framework based on established physicochemical principles and providing detailed experimental protocols for their evaluation.
Currently, direct comparative studies published in peer-reviewed literature focusing on the performance of deuterated versus non-deuterated surfactants in proteomics are limited. However, we can infer potential differences based on the well-documented behavior of deuterated compounds in mass spectrometry and chromatography.[3][4] The primary motivation for exploring deuterated surfactants lies in the potential for creating novel standards or for minimizing interference in specific MS-based quantitative strategies.
Performance Comparison: Physicochemical and Proteomic Implications
The replacement of hydrogen with deuterium, a stable isotope, introduces subtle but significant changes in the physicochemical properties of a surfactant. These alterations can, in turn, affect its performance in a typical bottom-up proteomics workflow. Here, we compare a standard, non-deuterated, acid-labile surfactant with its hypothetical deuterated counterpart.
Key Physicochemical and Performance Parameters
| Parameter | Non-Deuterated Surfactant | Deuterated Surfactant (Hypothetical) | Rationale for Difference |
| Molecular Weight | Base molecular weight (e.g., ~450 Da) | Increased by the number of deuterium atoms (e.g., ~468 Da for an 18-deuterium version) | Each deuterium atom adds ~1.006 Da more mass than a protium atom. |
| Protein Solubilization | High efficiency, comparable to other MS-compatible surfactants.[5] | Expected to be very similar to the non-deuterated version. | The fundamental amphipathic nature of the surfactant remains unchanged. Minor differences in hydrophobicity are possible. |
| Enzymatic Digestion | Compatible with trypsin and other proteases.[6] | Expected to have no direct inhibitory effect on proteases. | The core structure interacting with the enzyme is largely unaffected. |
| Chromatographic Behavior (LC) | Standard elution profile. | Likely to elute slightly earlier in reversed-phase chromatography.[4] | This is due to the "chromatographic isotope effect," where C-D bonds are slightly less polarizable than C-H bonds.[3] |
| MS Compatibility | Good; degradation products do not interfere with analysis.[7] | Good; degradation products will have a predictable mass shift. | The fundamental cleavable nature of the surfactant is retained. |
| Quantitative Analysis | No inherent isotopic label. | Could serve as an internal standard if the non-deuterated version is used for the sample. | The mass difference allows for co-eluting species to be distinguished in the mass spectrometer. |
Experimental Protocols
To empirically validate the performance of a deuterated surfactant against its non-deuterated analog, a controlled, parallel experimental design is required.
Protocol: Comparative In-Solution Digestion of a Complex Proteome
1. Protein Lysis and Solubilization:
-
Start with a consistent amount of cellular pellet (e.g., 1x10^6 HeLa cells) for each condition.
-
Lyse the cells in a buffer containing either 0.1% (w/v) non-deuterated surfactant or 0.1% (w/v) deuterated surfactant in 50 mM ammonium bicarbonate.
-
Vortex thoroughly and incubate for 15-20 minutes to ensure protein solubilization.[2]
2. Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.[8]
-
Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.[8]
3. Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the surfactant concentration to below its critical micelle concentration (if necessary).
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight (16 hours) at 37°C.[7]
4. Surfactant Degradation and Sample Cleanup:
-
Stop the digestion and degrade the acid-labile surfactant by adding trifluoroacetic acid (TFA) to a final concentration of 0.5%.[7]
-
Incubate at 37°C for 30 minutes, then centrifuge at high speed to pellet the insoluble degradation products.
-
Desalt the resulting peptides using C18 StageTips before LC-MS/MS analysis.[9]
5. LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).
-
Analyze the samples on a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Key metrics to compare include the total number of identified proteins and peptides, sequence coverage, and the number of missed cleavages.
Visualizing Workflows and Relationships
To better understand the experimental design and the theoretical implications of deuteration, the following diagrams are provided.
Caption: Experimental workflow for comparing deuterated and non-deuterated surfactants.
Caption: Logical relationships of deuteration effects in proteomics.
Conclusion
The use of deuterated surfactants in proteomics is an underexplored area with potential applications in quantitative proteomics and as internal standards. While their performance in protein solubilization and enzymatic digestion is expected to be highly similar to their non-deuterated counterparts, the key differences arise from the isotopic mass difference and the resulting chromatographic isotope effect. The predictable mass shift is advantageous for certain experimental designs, but the potential for altered retention times requires careful consideration during data analysis, especially for label-free quantification. The experimental framework provided here offers a robust method for researchers to conduct their own comparative studies and validate the utility of deuterated surfactants in their specific proteomics applications.
References
- 1. Surfactant-Induced Artifacts during Proteomic Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Controlling deuterium isotope effects in comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sample Preparation for Shotgun Proteomics by Using Phase Transfer Surfactants [jstage.jst.go.jp]
Head-to-head comparison of CTAB-d42 and SDS for protein extraction efficiency
A Head-to-Head Comparison of CTAB and SDS for Protein Extraction Efficiency
For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in optimizing protein extraction workflows. The efficiency of extraction directly impacts the yield, purity, and integrity of the target proteins, which is paramount for downstream applications. This guide provides a detailed comparison of two commonly used detergents: Cetyltrimethylammonium Bromide (CTAB) and Sodium Dodecyl Sulfate (SDS).
While the user specified CTAB-d42, a deuterated variant of CTAB, published literature directly comparing its protein extraction efficiency against SDS is not available. Therefore, this guide will focus on the properties and applications of the more commonly used, non-deuterated CTAB in comparison to SDS.
Detergent Properties and Mechanism of Action
CTAB and SDS are both powerful surfactants used for cell lysis and protein solubilization, but they differ fundamentally in their chemical nature, which influences their applications.
-
CTAB (Cetyltrimethylammonium Bromide) is a cationic detergent.[1][2] This property makes it particularly effective in separating acidic polysaccharides, which are common contaminants in plant and some microbial extracts.[3][4] In high-salt buffers, CTAB forms complexes with proteins and other cellular components to facilitate their removal, while in low-salt conditions, it can be used to precipitate nucleic acids.
-
SDS (Sodium Dodecyl Sulfate) is a strong anionic detergent.[1][2] It is widely used to denature proteins by disrupting non-covalent bonds, conferring a negative charge to the polypeptide chains.[2][5] This action not only solubilizes proteins, including hydrophobic membrane proteins, but also linearizes them for analysis by techniques like SDS-PAGE.[5][6]
Comparative Performance in Protein Extraction
Direct quantitative comparisons of protein extraction yield between CTAB and SDS are scarce in readily available literature. However, their established roles in nucleic acid extraction provide insights into their respective strengths and weaknesses, which can be extrapolated to protein extraction scenarios.
-
SDS is a highly effective and widely used agent for total protein extraction due to its strong denaturing capabilities.[7] It efficiently lyses cells and solubilizes a broad range of proteins, including those that are difficult to extract, such as membrane-bound proteins.[6][7] Protocols often involve heating the sample in an SDS-containing buffer to maximize protein denaturation and solubilization.[5][7]
-
CTAB is most frequently employed in protocols for DNA extraction from plants and other organisms rich in polysaccharides.[1][8][9] Its primary role in these protocols is to remove contaminating polysaccharides that can inhibit downstream enzymatic reactions.[3] While it also disrupts cell membranes, its use specifically for maximizing total protein yield is less common than SDS. However, CTAB is noted for its ability to solubilize highly hydrophobic and integral membrane proteins.[6] In some optimized protocols, CTAB and SDS are used in combination to leverage the strengths of both detergents, improving the lysis of cell walls and the removal of both proteins and polysaccharides for cleaner nucleic acid extractions.[10][11]
Summary of Key Differences
| Feature | CTAB (Cetyltrimethylammonium Bromide) | SDS (Sodium Dodecyl Sulfate) |
| Detergent Type | Cationic[1][2] | Anionic[1][2] |
| Primary Mechanism | Binds to and precipitates acidic polysaccharides in high salt buffers. Disrupts cell membranes. | Disrupts non-covalent protein structures, conferring a uniform negative charge.[2][5] |
| Primary Application | DNA extraction from plants and organisms with high polysaccharide content.[1][8][9] | General cell lysis and total protein extraction for analysis (e.g., SDS-PAGE).[5][7] |
| Strengths | Excellent at removing polysaccharide and polyphenol contaminants.[3][12] Effective for solubilizing hydrophobic proteins.[6] | Powerful and universal protein solubilizing agent.[7] Well-established for total proteome analysis. |
| Considerations | Can precipitate at low temperatures.[3] Its efficiency for total protein yield is less documented than SDS. | Strong denaturing agent, which may not be suitable if protein activity needs to be preserved. |
Experimental Protocols
Below are representative protocols for protein extraction using SDS- and CTAB-based methods. These are generalized procedures and may require optimization depending on the sample type.
Protocol 1: SDS-Based Protein Extraction
This protocol is adapted for the extraction of total proteins from microbial cells.[7]
-
Cell Lysis: Resuspend the cell pellet in SDS lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 2% SDS, 10 mM EDTA, 10% Glycerol).[13] Use approximately 1 mL of buffer for every 20-50 mg of cells.[7]
-
Denaturation: Incubate the suspension in a heat block at 95°C for 10 minutes, vortexing intermittently.[7]
-
Cooling: Chill the sample on ice for 2-5 minutes.[7]
-
Nucleic Acid Removal: Reduce viscosity from DNA by sonication until the suspension is watery.[7]
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at room temperature to pellet cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant containing the solubilized proteins to a new tube for downstream analysis or quantification.
Protocol 2: CTAB-Based Protein Extraction
This protocol is based on methods used for extracting proteins from challenging samples like wine spoilage microorganisms.[6]
-
Cell Lysis: Resuspend the cell pellet in a CTAB extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 1.5 M NaCl, 20 mM EDTA, 2% w/v CTAB, and 20 mM DTT).[6]
-
Homogenization: Vortex the sample vigorously to ensure complete lysis.
-
Purification: Add nine volumes of sterile water to the lysate to dilute the salt concentration, which helps to precipitate DNA and polysaccharides.[6]
-
Clarification: Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes to pellet the contaminants.[6]
-
Protein Precipitation: Transfer the supernatant to a new tube and precipitate the proteins using a suitable method, such as trichloroacetic acid (TCA) precipitation.
-
Washing and Solubilization: Wash the protein pellet with cold acetone to remove residual detergents and salts, then air dry and resuspend in a buffer appropriate for downstream applications.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for protein extraction, highlighting the key stages where detergents like CTAB or SDS are employed.
Caption: Generalized workflow for protein extraction using detergents.
This guide provides a foundational understanding of the differences between CTAB and SDS for protein extraction. The optimal choice of detergent and protocol will always depend on the specific research goals, the nature of the starting material, and the requirements of downstream analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CTAB vs. SDS in DNA extraction? - Molecular Biology [protocol-online.org]
- 4. researchgate.net [researchgate.net]
- 5. Workflow of SDS-PAGE Based Protein Separation | MtoZ Biolabs [mtoz-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. scycode.org [scycode.org]
- 8. DNA Extraction Showdown: Comparing the Performance of Various Plant DNA Extraction Methods [greenskybio.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of the Cetyltrimethylammonium bromide (CTAB) DNA extraction protocol using forest elephant dung samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Hexadecyltrimethylammonium Bromide-d42: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Hexadecyltrimethylammonium Bromide-d42, a deuterated surfactant commonly used in various research applications. Adherence to these procedures is critical to protect personnel and the environment.
Safety and Hazard Information
Hexadecyltrimethylammonium Bromide-d42, like its non-deuterated counterpart, presents several hazards. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3] Inhalation may lead to respiratory irritation, and prolonged or repeated exposure may cause organ damage.[1][3][4] Furthermore, this chemical is very toxic to aquatic life with long-lasting effects, necessitating stringent environmental precautions during disposal.[1][4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for Hexadecyltrimethylammonium Bromide.
| Property | Value |
| Molecular Weight | 364.45 g/mol [2] |
| Melting Point | 230 - 240 °C (446 - 464 °F)[1][2] |
| pH | 5-7 (in a 20°C solution)[1] |
| Water Solubility | Soluble[2] |
| log Pow (Partition Coefficient) | 3.2[3] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of Hexadecyltrimethylammonium Bromide-d42 involves careful handling and the use of a licensed waste disposal service.[5] The following steps outline the proper disposal process:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2] All handling should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[1][5]
-
Containerization: Keep the waste Hexadecyltrimethylammonium Bromide-d42 in its original container if possible, or in a clearly labeled, sealed, and suitable container for chemical waste.[5] Do not mix with other waste materials.
-
Waste Collection:
-
Solid Waste: For solid powder, carefully sweep or scoop the material to avoid creating dust.[5] Place it into a designated and properly labeled hazardous waste container.
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, as well as contaminated labware (e.g., weigh boats, spatulas), should be collected and disposed of as hazardous waste.
-
Contaminated Clothing: Take off any contaminated clothing and wash it before reuse.[1]
-
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][3]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed professional waste disposal service.[5] Inform the service of the chemical's identity and associated hazards. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Environmental Protection: Under no circumstances should Hexadecyltrimethylammonium Bromide-d42 be disposed of down the drain or in general waste.[5] Prevent any release into the environment due to its high toxicity to aquatic organisms. In case of an accidental spill, contain the spillage and collect it for disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for Hexadecyltrimethylammonium Bromide-d42.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. caterchem.com [caterchem.com]
Personal protective equipment for handling Hexadecyltrimethylammonium Bromide-d42
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Hexadecyltrimethylammonium Bromide-d42. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Hexadecyltrimethylammonium Bromide-d42, also known as Cetyltrimethylammonium Bromide-d42 (CTAB-d42), is a quaternary ammonium surfactant. While the deuterated form is chemically similar to its non-deuterated counterpart, it should be handled with the same precautions. The compound is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3][4] It may also cause respiratory irritation and potential damage to organs through prolonged or repeated exposure.[1][2][3][4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling Hexadecyltrimethylammonium Bromide-d42 to prevent skin and eye contact, inhalation, and ingestion.[2][5][6] The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Tightly fitting safety goggles with side-shields or a face shield.[5][6] | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[5][6] | Lab coat or chemical-resistant coveralls.[5] | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[5] A particulate filter device (EN 143) is recommended in dusty conditions.[3] |
| Handling Solutions | Safety glasses with side shields. | Chemical-resistant gloves. | Lab coat. | Not generally required if handled in a well-ventilated area or fume hood. |
| Cleaning Spills | Tightly fitting safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls. | Air-purifying respirator with appropriate cartridges for organic vapors and particulates. |
| Disposal of Waste | Safety glasses with side shields. | Chemical-resistant gloves. | Lab coat. | Not generally required if containers are sealed and handled properly. |
Operational Plan: Safe Handling Procedure
All handling of Hexadecyltrimethylammonium Bromide-d42 should occur in a well-ventilated area, preferably within a chemical fume hood.[3][5] An eyewash station and safety shower must be readily accessible.[1]
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by removing any unnecessary items and ensuring a clean, uncluttered area.
-
Weighing : When weighing the solid powder, do so in a fume hood or a ventilated balance enclosure to avoid the formation and inhalation of dust.[5][6] Use non-sparking tools.[5]
-
Dissolving : When preparing solutions, slowly add the solid to the solvent to prevent splashing. If heating is required, do so in a controlled manner.
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5] It is hygroscopic and may be air-sensitive.[1]
-
Spill Management : In case of a spill, evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a suitable, closed container for disposal.[1][5] Do not let the chemical enter drains.[5][6][7]
Disposal Plan
Dispose of Hexadecyltrimethylammonium Bromide-d42 and its containers in accordance with local, state, and federal regulations.[5] This substance is very toxic to aquatic life with long-lasting effects.[1][3][7]
-
Waste Collection : Collect all waste containing Hexadecyltrimethylammonium Bromide-d42, including contaminated labware and absorbents, in clearly labeled, sealed containers.[5]
-
Disposal Route : Do not dispose of down the drain or in general waste.[5] Arrange for disposal through a licensed professional waste disposal service.[6] The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Container Disposal : Dispose of contaminated packaging as unused product.[6]
Experimental Workflow and Safety Protocol
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. caterchem.com [caterchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
